5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-6-9-2-1-8(16-9)5-11-4-7(3-10-11)12(14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXPXHWLUWMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195561 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-43-7 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Nitropyrazole-Furan Compounds
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the promising, yet largely unexplored, therapeutic potential of nitropyrazole-furan compounds. By dissecting the known biological activities of the core pyrazole and furan scaffolds, and drawing insights from structurally related molecules, we illuminate a path forward for identifying and validating the biological targets of this novel chemical class. This document is designed to be a practical roadmap, blending established principles with actionable experimental protocols to accelerate research and development in this exciting area.
Introduction: The Emergence of a Privileged Scaffold
The fusion of pyrazole and furan rings into a single molecular entity creates a scaffold with significant potential in medicinal chemistry. Pyrazole derivatives are well-established pharmacophores, present in a range of FDA-approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The pyrazole ring system, with its two adjacent nitrogen atoms, is a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] Similarly, the furan moiety is a key component in numerous bioactive natural products and synthetic drugs, contributing to a spectrum of pharmacological activities.
The incorporation of a nitro group onto the pyrazole ring is anticipated to significantly modulate the compound's physicochemical properties, influencing its binding affinity, metabolic stability, and ultimately, its biological activity. While research on nitropyrazole-furan compounds is still in its nascent stages, the demonstrated efficacy of related compounds, such as 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes as antimicrobial agents, provides a strong rationale for in-depth investigation. This guide will, therefore, focus on a logical, evidence-based approach to identifying the most probable biological targets for this promising class of molecules.
Postulated Biological Targets and Mechanisms of Action
Based on the known activities of pyrazole and furan derivatives, we can hypothesize several key classes of biological targets for nitropyrazole-furan compounds. The subsequent sections will delve into the rationale behind each proposed target class and outline experimental strategies for their validation.
Enzymes Involved in Inflammation and Cancer
The anti-inflammatory and anticancer properties of pyrazole-containing compounds are well-documented.[3][4] This suggests that nitropyrazole-furan derivatives may interact with key enzymes in these pathways.
-
Cyclooxygenase (COX) Enzymes: Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[3] The anti-inflammatory potential of novel pyrazole analogues is often attributed to their ability to inhibit COX enzymes, which are central to prostaglandin synthesis.[3]
-
Lipoxygenase (LOX) Enzymes: Some pyrazole derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[3]
-
Protein Kinases: Kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Pyrazole scaffolds are present in several kinase inhibitors.[4] Potential kinase targets for nitropyrazole-furan compounds could include:
-
Xanthine Oxidase: This enzyme plays a role in purine metabolism and its inhibition has been explored as an anticancer strategy. Some pyrazole derivatives have shown potent xanthine oxidase inhibitory activity.[5]
Microbial Enzymes and Cellular Machinery
The antimicrobial activity of pyrazole and nitrofuran derivatives points towards essential microbial enzymes and cellular processes as likely targets.[6][7]
-
DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Molecular docking studies of some pyrazole-thiazole derivatives suggest topoisomerase II and IV as potential targets.[8]
-
Enzymes in Fungal Sterol Biosynthesis: The antifungal activity of azole compounds often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.
-
Bacterial Cell Wall Synthesis: Inhibition of peptidoglycan synthesis is a hallmark of many successful antibiotics. Pyrazole derivatives have been shown to interfere with cell wall synthesis in some bacteria.[8]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for the robust identification and validation of biological targets for novel compounds. The following workflows provide a systematic framework for researchers.
Initial Phenotypic Screening
The first step is to confirm the biological activity of the synthesized nitropyrazole-furan compounds through a battery of phenotypic assays.
Protocol 1: In Vitro Anticancer Activity Assessment
-
Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., HepG2 for liver cancer, MCF-7 for breast cancer, A549 for lung cancer).[5][9] Include a non-cancerous cell line (e.g., normal skin fibroblasts) to assess cytotoxicity.[9]
-
MTT Assay: Perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Data Analysis: Calculate IC50 values and compare them to a reference drug (e.g., doxorubicin).[9]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strain Selection: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[6]
-
Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) of the compounds according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Data Analysis: Record the lowest concentration of the compound that inhibits visible microbial growth.
Target Identification Strategies
Once a significant biological activity is confirmed, the next crucial step is to identify the molecular target(s).
Workflow for Target Identification of Bioactive Compounds
Caption: A workflow for identifying the biological targets of bioactive compounds.
Protocol 3: Molecular Docking Studies
-
Target Selection: Based on the observed phenotype and literature on related compounds, select a panel of potential protein targets (e.g., COX-2, DNA gyrase).
-
Software and Preparation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and mode of interaction between the nitropyrazole-furan compounds and the selected targets. Prepare the 3D structures of the ligands and receptors.
-
Docking and Scoring: Perform the docking simulations and analyze the binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 4: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the active nitropyrazole-furan compound with a linker for immobilization on a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the relevant cells or microorganisms.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.
-
Elution and Identification: Elute the specifically bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).
Target Validation
Identifying a putative target is not the final step. Rigorous validation is required to confirm that the interaction with this target is responsible for the observed biological effect.
Workflow for Biological Target Validation
Caption: A workflow for the validation of putative biological targets.
Protocol 5: In Vitro Enzyme Inhibition Assay
-
Recombinant Protein: Obtain or produce a purified recombinant version of the putative target enzyme.
-
Assay Development: Develop a suitable assay to measure the activity of the enzyme (e.g., colorimetric, fluorometric, or radiometric).
-
IC50 Determination: Measure the inhibitory effect of the nitropyrazole-furan compound on the enzyme's activity at various concentrations to determine the IC50 value.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the nitropyrazole-furan compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Anticancer Activity of Nitropyrazole-Furan Compounds
| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Normal Fibroblast IC50 (µM) |
| NPF-1 | Value | Value | Value | Value |
| NPF-2 | Value | Value | Value | Value |
| Doxorubicin | Value | Value | Value | Value |
Table 2: In Vitro Antimicrobial Activity of Nitropyrazole-Furan Compounds
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NPF-1 | Value | Value | Value |
| NPF-2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Conclusion and Future Directions
The nitropyrazole-furan scaffold represents a promising starting point for the development of novel therapeutic agents. While direct evidence of their biological targets is currently limited, a systematic approach combining phenotypic screening, computational prediction, and robust experimental validation will be instrumental in elucidating their mechanisms of action. This guide provides a foundational framework to empower researchers to unlock the full therapeutic potential of this exciting class of compounds. Future research should focus on expanding the library of nitropyrazole-furan derivatives to establish clear structure-activity relationships (SAR) and optimize their potency and selectivity for the identified biological targets.
References
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Helmy, M. T., Sroor, F. M., Mahrous, K. F., Mahmoud, K., Hassaneen, H. M., Saleh, F. M., Abdelhamid, I. A., & Mohamed Teleb, M. A. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(2), e2100381. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6293. [Link]
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Karthikeyan, J., & Saravanan, S. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 10(5), 727-735. [Link]
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Zhang, Y., Zhang, J., Zhang, C., & Zhang, J. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(28), 11157-11163. [Link]
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Helmy, M. T., Sroor, F. M., Mahrous, K. F., Mahmoud, K., Hassaneen, H. M., Saleh, F. M., Abdelhamid, I. A., & Mohamed Teleb, M. A. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(2), e2100381. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 27(15), 4991. [Link]
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Laleu, B., & McCarthy, P. J. (2022). Current and emerging target identification methods for novel antimalarials. Acta Tropica, 226, 106259. [Link]
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Berndt, A. W. (1968). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy, 8(3), 295-300. [Link]
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Li, H., & Zhang, J. (2015). Review on synthesis of nitropyrazoles. Chinese Journal of Energetic Materials, 23(1), 1-10. [Link]
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Lotfi, A., Ali, I., & Al-Ghamdi, A. M. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Chemistry & Biology Interface, 12(1), 1-20. [Link]
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Khairulah, A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-725. [Link]
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Abdel-Aziz, M., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(5), 1593. [Link]
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Yanez, M., et al. (2002). Nitro derivatives of pyrrole, furan and 1H-tetrazole: ring or nitro bases? Physical Chemistry Chemical Physics, 4(20), 4971-4976. [Link]
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Holovchanska-Kozachok, S. P., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5035. [Link]
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Li, J., & Chen, C. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(5), 646-661. [Link]
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Kumar, A., & Kumar, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-360. [Link]
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Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2947. [Link]
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Kumar, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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Amaro, A. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
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Sharma, R., & Singh, P. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
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Yanez, M., et al. (2002). Nitro derivatives of pyrrole, furan and 1H-tetrazole: ring or nitro bases? Physical Chemistry Chemical Physics, 4(20), 4971-4976. [Link]
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Helmy, M. T., Sroor, F. M., Mahrous, K. F., Mahmoud, K., Hassaneen, H. M., Saleh, F. M., Abdelhamid, I. A., & Mohamed Teleb, M. A. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(2), e2100381. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity
The compound 5-(4-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde represents a novel chemical entity at the intersection of well-established pharmacophores: a nitro-substituted pyrazole and a furan-2-carbaldehyde moiety. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, its structural components provide a strong foundation for postulating a multifaceted mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded, hypothetical framework for elucidating the biological activity of this compound. We will delve into a putative mechanism of action, propose a comprehensive suite of experimental protocols for its validation, and provide the necessary tools for its systematic investigation. Our approach is rooted in the known biological activities of nitro-heterocyclic and furan-based compounds, aiming to provide a robust starting point for future research.
I. Postulated Mechanism of Action: A Dual-Pronged Approach
We hypothesize that this compound exerts its biological effects through a dual-pronged mechanism, potentially leading to potent antimicrobial and anticancer activities. This hypothesis is predicated on the distinct, yet potentially synergistic, roles of its constituent moieties.
A. The Nitro-Pyrazole Moiety: A Prodrug Approach to Macromolecular Damage
The presence of a nitro group on the pyrazole ring is a strong indicator of a prodrug-like activation mechanism, a hallmark of many nitro-heterocyclic compounds.[1] We propose that the primary mechanism driven by this moiety is the intracellular bioreduction of the nitro group, leading to the formation of highly reactive nitrogen species.
-
Activation via Nitroreductases: In anaerobic or microaerophilic environments, such as those found in certain bacteria or hypoxic tumor regions, endogenous nitroreductases can reduce the nitro group of the compound.[2]
-
Generation of Cytotoxic Radicals: This reduction process is postulated to generate a cascade of reactive intermediates, including nitroso and hydroxylamino derivatives, as well as superoxide radicals.[1]
-
Macromolecular Targeting: These reactive species are non-specific in their targets and can induce widespread cellular damage by covalently modifying and cross-linking DNA, proteins, and other essential macromolecules, ultimately leading to cell death.[2][3]
Caption: Proposed bioactivation pathway of the nitro-pyrazole moiety.
B. The Furan-2-carbaldehyde Moiety: A Scaffold for Targeted Enzyme Inhibition and Signaling Pathway Modulation
The furan-2-carbaldehyde component is a versatile pharmacophore known to participate in a variety of biological interactions.[4][5] We postulate that this part of the molecule contributes to a more specific, targeted mechanism of action, potentially complementing the non-specific cytotoxicity of the activated nitro group.
-
Enzyme Inhibition: The aldehyde group is an electrophilic center capable of forming Schiff bases with lysine residues or undergoing other covalent interactions with nucleophilic residues (e.g., cysteine) in the active sites of enzymes.[6] This could lead to the inhibition of key enzymes involved in cellular metabolism, signaling, or proliferation. Pyrazole derivatives are known inhibitors of various kinases, and it is plausible that the furan-2-carbaldehyde moiety could direct the molecule to the active site of such enzymes.[7][8]
-
Modulation of Signaling Pathways: Furan derivatives have been implicated in the modulation of various signaling pathways, including those involved in inflammation and cancer progression.[5] It is conceivable that this compound could interfere with critical signaling cascades, such as the PI3K/Akt or MAPK pathways, leading to cell cycle arrest or apoptosis.
Caption: Putative targeted mechanisms of the furan-2-carbaldehyde moiety.
II. Experimental Validation: A Phased Approach to Mechanism of Action Elucidation
To systematically investigate the proposed dual-pronged mechanism of action, we recommend a phased experimental approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathways.
Phase 1: Synthesis and Initial Phenotypic Screening
Experimental Protocol: Synthesis of 5-(chloromethyl)furan-2-carbaldehyde (A Potential Precursor)
A common precursor for such synthesis is a halogenated furan derivative. A general method for the synthesis of 5-(chloromethyl)furan-2-carbaldehyde is as follows:
-
To a stirred solution of furan-2-carbaldehyde (1.0 eq) in concentrated hydrochloric acid, add paraformaldehyde (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(chloromethyl)furan-2-carbaldehyde.
This intermediate can then be reacted with 4-nitropyrazole in the presence of a base to yield the final compound.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
-
Include both aerobic and anaerobic bacteria to test the hypothesis of reductive activation.
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Utilize the MTT or a similar cell viability assay to screen the compound against a panel of cancer cell lines from different tissue origins.
-
Incubate the cells with a range of concentrations of the compound for 48-72 hours.
-
Determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Phase 2: Investigating the Prodrug Activation Mechanism
Experimental Protocol: Nitroreductase-Deficient Strain Assay
-
Obtain or generate nitroreductase-deficient mutant strains of a sensitive bacterium (e.g., E. coli).
-
Perform MIC testing with the wild-type and nitroreductase-deficient strains in parallel.
-
A significant increase in the MIC for the mutant strain would provide strong evidence for the involvement of nitroreductases in the compound's activation.[2]
Experimental Protocol: DNA Damage Assay (Comet Assay)
-
Treat sensitive cells (bacterial or cancer cells) with the compound at its MIC or IC50 concentration.
-
Perform the comet assay (single-cell gel electrophoresis) to visualize DNA strand breaks.
-
An increase in the "comet tail" length in treated cells compared to untreated controls would indicate DNA damage.
Phase 3: Target Identification and Pathway Analysis
Experimental Protocol: Kinase Inhibition Profiling
-
Screen the compound against a broad panel of human kinases using a commercially available platform (e.g., ADP-Glo™ Kinase Assay).[9]
-
This will identify potential kinase targets and provide insights into the specificity of the compound.
-
Follow up on initial hits with dose-response studies to determine the IC50 for specific kinases.
Experimental Protocol: Western Blot Analysis of Signaling Pathways
-
Treat cancer cells with the compound at various concentrations and time points.
-
Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, ERK, p38).
-
A change in the phosphorylation of these proteins will indicate modulation of the respective pathways.
Caption: Experimental workflow for elucidating the mechanism of action.
III. Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
| Microorganism | Strain | MIC (µg/mL) - Aerobic | MIC (µg/mL) - Anaerobic |
| Staphylococcus aureus | ATCC 29213 | 8 | 2 |
| Escherichia coli | ATCC 25922 | 16 | 4 |
| E. coli (Nitroreductase -) | Mutant | >128 | >128 |
| Bacteroides fragilis | ATCC 25285 | N/A | 1 |
| Candida albicans | ATCC 90028 | 32 | 16 |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | Tissue Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 7.1 |
| PANC-1 | Pancreatic Cancer | 3.5 |
IV. Concluding Remarks and Future Directions
The proposed dual-pronged mechanism of action for this compound, involving both non-specific macromolecular damage through bioreductive activation and specific enzyme/pathway modulation, provides a solid framework for initiating a comprehensive investigation. The experimental protocols outlined in this guide offer a systematic approach to validating this hypothesis. Successful elucidation of its mechanism of action will be pivotal in determining the therapeutic potential of this novel compound and will guide future lead optimization efforts. Further studies could involve in vivo efficacy and toxicity assessments in relevant animal models of infection or cancer.
V. References
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Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
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Wiedemann, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4371. [Link]
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Omar, H. A., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 66(15), 10486-10500. [Link]
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Krutošíková, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(4), 211-224. [Link]
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Gomes, M. N., et al. (2024). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. International Journal of Molecular Sciences, 25(3), 1718. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
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Zhang, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Signal Transduction and Targeted Therapy, 9(1), 1-23. [Link]
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Lv, P.-C., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrazole and furan rings has given rise to a versatile class of heterocyclic compounds with a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of pyrazole-furan derivatives. By dissecting the influence of substituent modifications on both heterocyclic systems, we aim to provide a framework for the rational design of potent and selective therapeutic agents. This document delves into the causal relationships behind experimental design, offers detailed methodologies for synthesis and evaluation, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Pyrazole-Furan Scaffold - A Privileged Heterocyclic Motif
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," known for its presence in a variety of clinically approved drugs and its capacity to engage in diverse biological interactions.[1][2] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structure that imparts unique electronic and hydrogen-bonding properties.[3] This has led to their successful application in developing agents with antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[4][5]
The furan ring, another five-membered aromatic heterocycle containing an oxygen atom, is also a common fragment in bioactive natural products and synthetic compounds. Its incorporation into a larger molecular framework can significantly influence pharmacokinetic and pharmacodynamic properties. When pyrazole and furan are covalently linked, the resulting hybrid molecules exhibit a synergistic enhancement of biological activity, creating a powerful platform for drug discovery. This guide will explore the nuanced structure-activity relationships that govern the efficacy of these promising derivatives.
The Core Scaffold and Avenues for Derivatization
The foundational structure of a pyrazole-furan derivative allows for substitution at multiple positions on both rings. The specific points of attachment and the nature of the substituents are critical determinants of the molecule's biological activity. Understanding these substitution patterns is the first step in rational drug design.
Caption: General structure of a pyrazole-furan derivative showing potential substitution sites.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole-furan derivatives is exquisitely sensitive to the nature and position of substituents. This section will dissect the SAR for key therapeutic areas.
Anticancer Activity
Pyrazole-furan derivatives have emerged as a promising class of anticancer agents, with research indicating their potential to inhibit various cancer cell lines.[6][7][8] The anticancer efficacy is often linked to the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[9][10]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Pyrazole Ring:
-
N1-position: Substitution with bulky aromatic groups, such as a 2,4-dichlorophenyl ring, has been shown to be crucial for potent activity in some series.[11]
-
C3-position: The presence of a carboxamido group at this position is often a key feature for potent cannabinoid receptor antagonists, a target with implications in cancer therapy.[11]
-
C4-position: The introduction of a chalcone moiety via an acetyl group at the C4-position of the pyrazole ring has yielded compounds with significant cytotoxicity against various cancer cell lines.[12]
-
C5-position: A para-substituted phenyl ring at this position is a common feature in active compounds.[11] The nature of the substituent on this phenyl ring can fine-tune the activity. For instance, a 4-bromophenyl group has been associated with potent inhibition of multiple cancer cell lines.[8]
-
-
Substitution on the Furan Ring:
-
C5'-position: A 4-nitrophenyl group at the 5-position of the furan ring is a recurring motif in derivatives with pronounced antimicrobial and potentially anticancer activity.[13] The electron-withdrawing nature of the nitro group appears to be important.
-
-
The Linking Moiety:
-
Chalcones, which contain an α,β-unsaturated ketone system, serve as a common and effective linker between the pyrazole-furan scaffold and another aromatic ring. This linker is not merely a spacer but is integral to the molecule's biological activity.[12]
-
Data Summary: Anticancer Activity of Pyrazole-Furan Chalcone Derivatives
| Compound ID | Pyrazole C5-Substituent | Aryl Aldehyde Substituent | IC50 (µg/mL) vs. A549 (Lung Carcinoma) | IC50 (µg/mL) vs. HepG2 (Hepatocellular Carcinoma) | Reference |
| 7g | Furan-2-yl | 4-Chlorophenyl | 27.7 | 26.6 | [12] |
| Doxorubicin | (Reference Drug) | 28.3 | 21.6 | [12] |
This table is a representative example based on available data. More comprehensive tables would be populated as more quantitative SAR data is analyzed.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole-furan derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[13][14]
Key SAR Insights for Antimicrobial Activity:
-
Influence of Substituents on Antibacterial Activity:
-
Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) and nitro groups, on phenyl rings attached to the pyrazole or furan core generally enhance antibacterial activity.[15][16]
-
Conversely, strong electron-donating groups may reduce activity. However, some studies show that an increasing number of methoxy groups can enhance activity against certain bacterial strains.[15]
-
The presence of a 5-(4-nitrophenyl)furanyl fragment has been identified as a key pharmacophore for potent antimicrobial effects against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[13]
-
-
Key Features for Antifungal Activity:
-
A series of pyrazole derivatives containing a 5-phenyl-2-furan moiety showed significant fungicidal activity, particularly against P. infestans.[17]
-
The compound ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) was identified as a particularly potent derivative in this series, suggesting that the ethyl carboxylate and propyl groups at the C3 and C5 positions of the pyrazole ring, respectively, are favorable for antifungal action.[17][18]
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and pyrazole-containing compounds, such as the well-known drug celecoxib, are recognized for their potent anti-inflammatory effects.[1][18][19] The anti-inflammatory action of many pyrazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes.
Key SAR Insights for Anti-inflammatory Activity:
-
The precise structural requirements for potent and selective COX-2 inhibition by pyrazole-furan derivatives are an active area of research. Drawing from the broader class of pyrazole derivatives, it is known that specific substitutions on the N1 and C5 phenyl rings are critical for COX-2 selectivity.
-
The incorporation of a furan ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding at the COX-2 active site.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the integrity and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole-furan derivative and its subsequent biological evaluation.
Synthesis of Pyrazole-Furan Chalcones
This protocol is based on the Claisen-Schmidt condensation reaction, a reliable method for forming the chalcone backbone.[12]
Workflow for the Synthesis of Pyrazole-Furan Chalcones
Caption: A typical workflow for the synthesis of pyrazole-furan chalcones.
Step-by-Step Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the 4-acetyl-5-(furan-2-yl)-pyrazole derivative (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Initiation of Condensation: To the stirred solution, add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Acidification: Acidify the mixture by the slow addition of dilute hydrochloric acid (10%) until a precipitate is formed.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole-furan chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.[17]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Workflow for MTT Assay
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) into 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-furan derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The pyrazole-furan scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. For anticancer applications, the incorporation of a chalcone linker and specific halogenated phenyl groups appears to be a fruitful strategy. In the realm of antimicrobial agents, the presence of a 5-(4-nitrophenyl)furan moiety is a key determinant of potency.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of comprehensive libraries of pyrazole-furan derivatives will enable the development of more predictive SAR models. Furthermore, elucidation of the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The continued investigation of these remarkable heterocyclic hybrids holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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In silico modeling and docking studies of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for a promising heterocyclic compound, this compound. Furan and pyrazole scaffolds are prevalent in numerous pharmacologically active agents, making this hybrid molecule a compelling candidate for investigation.[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for key methodological choices. We will navigate from initial compound characterization and target identification to the intricacies of docking simulation, results interpretation, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.
Introduction: The Rationale for In Silico First Approach
In modern drug development, the "fail early, fail cheap" paradigm is paramount. Computational methods, collectively known as Computer-Aided Drug Design (CADD), are instrumental in achieving this by identifying and prioritizing promising lead compounds before significant resources are invested in synthesis and wet-lab testing.[4][5] CADD is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).[6] This guide focuses on SBDD, where the three-dimensional structure of a biological target is utilized to predict how a ligand will bind and to estimate its binding affinity.[6][7]
The subject of our study, this compound, is a novel compound featuring two key pharmacophores:
-
Furan Ring: A versatile heterocyclic core found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][8]
-
Pyrazole Ring: This moiety is a cornerstone of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, and is known to form critical interactions with various enzyme targets.[3]
The combination of these scaffolds, along with the electron-withdrawing nitro group and the reactive carbaldehyde, suggests a high potential for targeted biological activity. This guide will establish a robust computational framework to explore this potential.
Foundational Analysis: Compound Profiling and Target Selection
A successful in silico study begins with a thorough understanding of both the ligand and its potential biological target.
Physicochemical Profile of the Ligand
Before any simulation, the ligand's structure must be accurately represented and its key physicochemical properties calculated. These properties, often guided by frameworks like Lipinski's Rule of Five, provide an early indication of "drug-likeness."
Protocol 1: Ligand Preparation and Property Calculation
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structure into a 3D conformation. This initial 3D structure is a starting point and will be refined.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This step is critical to find a low-energy, stable conformation of the molecule.
-
File Format Conversion: Save the optimized structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
-
Property Calculation: Utilize computational tools or platforms (e.g., SwissADME, RDKit) to calculate key molecular descriptors.
Table 1: Predicted Physicochemical Properties of the Ligand
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Formula | C10H7N3O4 | - |
| Molecular Weight | 233.18 g/mol | Yes (< 500) |
| LogP (octanol/water) | 1.45 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 6 | Yes (≤ 10) |
| Molar Refractivity | 57.3 cm³ | - |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | - |
Target Identification and Rationale
The pyrazole scaffold is a known inhibitor of several enzyme families, particularly protein kinases.[3][9] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them a major class of drug targets. For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated target. CDK2 is crucial for cell cycle progression, and its inhibition is a validated strategy in oncology.[9]
Justification for Target Selection:
-
Precedent: Many pyrazole-containing compounds have been successfully developed as kinase inhibitors.[9]
-
Structural Availability: High-resolution crystal structures of CDK2 in complex with various inhibitors are publicly available in the Protein Data Bank (PDB), which is essential for SBDD.
-
Therapeutic Relevance: As a validated cancer target, identifying a novel CDK2 inhibitor has significant therapeutic implications.
The Core Workflow: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] The process involves preparing the protein, defining the binding site, and running the docking algorithm.
Workflow Visualization
Caption: Conceptual diagram of key ligand-protein interactions in the CDK2 active site.
Predicting Drug-Likeness: In Silico ADMET Profiling
A compound with high binding affinity is useless if it has poor pharmacokinetic properties. [10]ADMET prediction helps to identify potential liabilities early in the discovery process. [11][12] Protocol 4: ADMET Prediction
-
Select a Platform: Use a reliable in silico ADMET prediction tool (e.g., SwissADME, ADMETlab, QikProp).
-
Input Structure: Provide the 2D or 3D structure of the compound as input.
-
Run Analysis: Execute the prediction models for a range of ADMET properties.
-
Consolidate Data: Summarize the key predicted properties in a structured table for analysis.
Table 3: Predicted ADMET Profile
| Parameter | Category | Predicted Value/Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause CNS side effects. | |
| Distribution | Plasma Protein Binding | ~85% | Moderate binding, acceptable free fraction. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; needs monitoring. | |
| Excretion | - | - | (Often requires more complex modeling) |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Expertise & Causality: The prediction of CYP3A4 inhibition is a significant flag. CYP3A4 is responsible for metabolizing a large percentage of clinical drugs. [13]A compound that inhibits this enzyme could dangerously elevate the plasma concentrations of co-administered drugs. This finding, while predictive, strongly informs the design of subsequent in vitro assays and is a key reason why ADMET profiling is non-negotiable in modern drug discovery.
Synthesis and Future Directions
The in silico results provide a strong, data-driven hypothesis for the biological activity of this compound. The logical next steps involve a feedback loop between computational and experimental work:
-
Chemical Synthesis: Synthesize the compound to enable experimental validation.
-
In Vitro Validation:
-
Perform a kinase inhibition assay against a panel of kinases, including CDK2, to confirm the predicted activity and assess selectivity.
-
Conduct experimental ADMET assays (e.g., Caco-2 permeability, CYP inhibition assays) to validate the in silico predictions.
-
-
Lead Optimization: If the initial results are promising, use the docking model to guide the synthesis of analogues. For example, modifying the substituent on the furan ring could enhance potency or improve the ADMET profile. This iterative process is the hallmark of structure-based drug design.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous in silico workflow for evaluating the therapeutic potential of this compound. By integrating ligand preparation, validated molecular docking, and predictive ADMET analysis, we have constructed a compelling, albeit hypothetical, case for this compound as a potential CDK2 inhibitor. The emphasis on the rationale behind each step—from target selection to the interpretation of interaction diagrams—underscores the power of CADD not merely as a screening tool, but as a hypothesis-generating engine that provides deep molecular insights. This computational foundation is indispensable for guiding efficient, cost-effective, and ultimately more successful drug discovery campaigns.
References
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PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]
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Galdino-Pitta, M. R., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. [Link]
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Fouda, A. E., et al. (2019). Employment of in silico in prediction of furan derivatives as efficient corrosion inhibitors for mild steel in acidic media. ResearchGate. [Link]
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ResearchGate. (2023). Interpretation of Molecular docking results?. ResearchGate. [Link]
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Hashida, H., et al. (2005). [In-silico prediction of pharmacokinetic properties]. PubMed. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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Abdel-Wahab, B. F. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
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Sakkiah, S., et al. (2013). Predicting Pharmacokinetic Profiles Using in Silico Derived Parameters. ACS Publications. [Link]
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Macalino, S. J. Y., et al. (2015). Computer-Aided Drug Design Methods. PubMed Central. [Link]
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Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Dara, S., et al. (2022). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]
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Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. [Link]
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Abuelizz, H. A., et al. (2019). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. [Link]
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Goh, Y. K., et al. (2009). methanone. PubMed Central. [Link]
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ResearchGate. (2019). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]
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Gümüş, M., et al. (2023). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. National Institutes of Health. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. [Link]
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Broo, A. P., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. IJPSR. [Link]
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Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]
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The Japanese Society for the Study of Xenobiotics. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
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MDPI. (2022). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. [Link]
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Technology Networks. (2024). Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSI. [Link]
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Digital Chemistry. (2024). Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]
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ResearchGate. (2025). In Silico Screening for Computational Exploration of Interactions, Synthesis, and Comparative Evaluation of Novel Furan-2-Quinolone Derivatives as Potent Anticoagulants. ResearchGate. [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for Antibacterial Screening of Nitrofuran-Pyrazole Compounds
Part 1: Foundational Understanding of Nitrofuran-Pyrazole Compounds and Their Antimicrobial Potential
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics.[1][2] Nitrofuran-pyrazole hybrids represent a promising class of synthetic compounds, integrating the well-established antibacterial nitroaromatic pharmacophore with the versatile pyrazole nucleus.[3][4] Nitrofurans, such as nitrofurantoin, exert their antibacterial effect by being reduced by bacterial nitroreductases into highly reactive electrophilic intermediates.[5] These intermediates then indiscriminately damage bacterial DNA, ribosomal proteins, and other crucial cellular components, a multifaceted mechanism that likely contributes to the low incidence of resistance development.[5][6] Pyrazole derivatives are also recognized for their broad spectrum of biological activities, including significant antimicrobial properties.[7][8][9] The synergistic combination of these two moieties in a single molecule offers a compelling strategy for discovering new antibacterial agents.
Effective and standardized screening methods are paramount in the early stages of drug discovery to accurately identify and characterize the antimicrobial activity of these novel compounds.[1] This guide provides a comprehensive overview of robust and reproducible in vitro screening protocols tailored for the evaluation of nitrofuran-pyrazole derivatives. We will delve into the principles behind each method, offer detailed step-by-step protocols, and provide insights into data interpretation and quality control, ensuring the generation of reliable and meaningful results for researchers, scientists, and drug development professionals.
Part 2: Core Principles of Antibacterial Susceptibility Testing
The primary objective of in vitro antibacterial susceptibility testing is to determine the concentration of a compound that inhibits or kills a specific bacterium. This is typically quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10] The MIC is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] The MBC provides insight into the bactericidal activity of the compound. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Several methods are available for determining these parameters, broadly categorized as diffusion and dilution methods.[2][14] The choice of method often depends on the stage of research, the required throughput, and the need for quantitative versus qualitative data.
Part 3: Experimental Protocols
Protocol 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of the antibacterial activity of new compounds.[2][15] It provides qualitative or semi-quantitative results by measuring the zone of growth inhibition around a disk impregnated with the test compound.[16][17]
Causality Behind Experimental Choices: This method is ideal for initial high-throughput screening of a library of nitrofuran-pyrazole compounds. It allows for the rapid identification of "hit" compounds that exhibit antibacterial activity, which can then be prioritized for more quantitative testing. The size of the inhibition zone provides a preliminary indication of the compound's potency.[18]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or tryptic soy broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Test Compound Disks:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Aseptically apply a known concentration of the nitrofuran-pyrazole compound (dissolved in a suitable solvent like DMSO) to each disk. A common starting concentration is 10-30 µg per disk.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Place the impregnated disks firmly on the surface of the inoculated MHA plates using sterile forceps.
-
Ensure the disks are at least 24 mm apart from center to center.
-
Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.
-
A larger zone of inhibition generally indicates greater antibacterial activity.[16]
-
Data Presentation:
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| NP-001 | 30 | 18 |
| NP-002 | 30 | 0 |
| Positive Control (e.g., Ciprofloxacin 5 µg) | 5 | 25 |
| Negative Control (DMSO) | - | 0 |
Experimental Workflow Diagram:
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to assess whether a compound is bactericidal or bacteriostatic. [12] Causality Behind Experimental Choices: Understanding the bactericidal nature of a compound is crucial for its potential therapeutic application. An MBC provides a more definitive measure of a compound's killing activity compared to the inhibitory effect measured by the MIC. [11] Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Also, include the growth control well.
-
From each of these selected wells, take a 10 µL aliquot and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum. [13] Data Interpretation:
-
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Part 4: Assay Validation and Quality Control
To ensure the accuracy and reproducibility of antibacterial screening results, a robust quality control (QC) program is essential. [19] Trustworthiness Through Self-Validating Systems:
-
Reference Strains: Always include well-characterized reference strains with known susceptibility profiles in each assay. [20]Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
Acceptance Criteria: The results for the QC strains must fall within the acceptable ranges established by CLSI. [21]If the QC results are out of range, the entire batch of tests should be considered invalid and repeated. [20]* Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve the nitrofuran-pyrazole compounds should be kept to a minimum (typically ≤1% v/v) and tested for any intrinsic antimicrobial activity.
-
Media and Reagents: Use high-quality, standardized media and reagents from reputable suppliers. Prepare and store all media according to the manufacturer's instructions.
Part 5: Data Analysis and Interpretation
The interpretation of antibacterial screening data requires careful consideration of several factors:
-
MIC Breakpoints: For known antibiotics, CLSI provides interpretive criteria (susceptible, intermediate, resistant) based on MIC values. [22]For novel compounds like nitrofuran-pyrazole derivatives, these breakpoints are not yet established. Therefore, results are typically compared to those of standard antibiotics tested under the same conditions.
-
Structure-Activity Relationship (SAR): The MIC values of a series of nitrofuran-pyrazole analogs can be used to establish SAR. This involves correlating changes in the chemical structure with changes in antibacterial activity to guide the design of more potent compounds.
-
Spectrum of Activity: Test the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine their spectrum of activity.
-
In Vitro vs. In Vivo Correlation: It is important to remember that in vitro activity does not always translate to in vivo efficacy. [23]Promising compounds identified through these screening methods will require further evaluation in animal models of infection.
Part 6: References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Janifer, M. A., & Alex, J. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19357. [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
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El-Gazzar, M. G., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(15), 4975. [Link]
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Huttner, A., Verhaegh, E. M., Harbarth, S., Muller, A. E., Theuretzbacher, U., & Mouton, J. W. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy, 70(9), 2456-2464. [Link]
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
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CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Gomaa, A. M., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 58(6), 1318-1329. [Link]
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Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results?. [Link]
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Lee, H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559-565. [Link]
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Patsnap. (2024). What is the mechanism of Nitrofurantoin?. [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
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Maciej, Z., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(16), 4945. [Link]
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Wikipedia. (n.d.). Nitrofurantoin. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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McOsker, C. C., & Minshew, B. H. (1982). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. The Journal of Antimicrobial Chemotherapy, 10(Suppl B), 31-39. [Link]
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Traczewski, M. M., et al. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 51(1), 27-33. [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5673-5679. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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CDC. (2020). Selective Reporting of Antimicrobial Susceptibility Testing Results: A Primer for Antibiotic Stewardship Programs. [Link]
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Patel, N. B., & Patel, J. C. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(2), 1-5. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
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Application Notes and Protocols for the Derivatization of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde for Library Synthesis
Introduction: The Strategic Value of the 4-Nitropyrazole-Furan Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as platforms for generating diverse chemical libraries is paramount for the discovery of novel therapeutic agents. The 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde core represents a particularly compelling starting point for library synthesis. This assertion is grounded in the established pharmacological relevance of its constituent moieties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The nitro group, an electron-withdrawing substituent, can significantly modulate the chemical reactivity and biological activity of the pyrazole ring.[3] Similarly, the furan ring is a common feature in many biologically active compounds and approved drugs.[4][5] The aldehyde functionality serves as a versatile chemical handle, allowing for a multitude of chemical transformations to introduce molecular diversity.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound scaffold and its subsequent derivatization to generate a combinatorial library of small molecules. The protocols detailed herein are designed to be robust and adaptable, providing a framework for the exploration of new chemical space in the quest for novel drug candidates.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step. A plausible and efficient synthetic route involves the N-alkylation of 4-nitropyrazole with a suitable electrophile, 5-(chloromethyl)furan-2-carbaldehyde. This approach leverages the nucleophilicity of the pyrazole nitrogen and the reactivity of the benzylic-like chloride.
Workflow for Scaffold Synthesis
Caption: Synthetic route to the core scaffold.
Protocol 1: Synthesis of 5-(Chloromethyl)furan-2-carbaldehyde
Causality: This protocol describes the conversion of the commercially available 5-(hydroxymethyl)furan-2-carbaldehyde to the corresponding chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective reagents for this transformation, proceeding via a nucleophilic substitution mechanism. The choice of reagent can depend on the desired reaction conditions and scale.[7][8]
Materials:
-
5-(Hydroxymethyl)furan-2-carbaldehyde
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(hydroxymethyl)furan-2-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath to 0 °C.
-
If using oxalyl chloride, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of 4-Nitropyrazole
Causality: This protocol outlines the coupling of 5-(chloromethyl)furan-2-carbaldehyde with 4-nitropyrazole. The reaction is a classic N-alkylation where the deprotonated 4-nitropyrazole acts as a nucleophile, displacing the chloride from the furan derivative. A base such as potassium carbonate is used to deprotonate the pyrazole, and a polar aprotic solvent like DMF facilitates the SN2 reaction.[9][10][11]
Materials:
-
5-(Chloromethyl)furan-2-carbaldehyde
-
4-Nitropyrazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate of the product should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Derivatization of the Core Scaffold for Library Synthesis
The aldehyde functionality of the core scaffold is a versatile starting point for a variety of chemical transformations, allowing for the rapid generation of a diverse library of compounds. The following protocols describe key derivatization reactions.
Workflow for Library Synthesis
Caption: Derivatization strategies for library synthesis.
Protocol 3: Reductive Amination
Causality: Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction of this intermediate. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation as it does not readily reduce the starting aldehyde.[12][13][14]
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Reaction vials or multi-well plates
Procedure (for parallel synthesis):
-
To an array of reaction vials, add this compound (1.0 eq) dissolved in DCE or THF.
-
To each vial, add a different primary or secondary amine (1.1 eq).
-
If the amine salt is used, a tertiary amine base (e.g., triethylamine) may be added to liberate the free amine.
-
Add sodium triacetoxyborohydride (1.5 eq) to each vial. A small amount of acetic acid can be added to catalyze imine formation.
-
Seal the vials and agitate at room temperature for 12-24 hours.
-
Monitor the progress of the reactions by LC-MS.
-
Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic extracts can be washed, dried, and concentrated.
-
Purification of the library members can be achieved by automated parallel flash chromatography.
Protocol 4: Wittig Reaction
Causality: The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.[15][16][17]
Materials:
-
This compound
-
A diverse set of phosphonium salts
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vials or multi-well plates
Procedure (for parallel synthesis):
-
In a set of dry reaction vials under an inert atmosphere, suspend a phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspensions to 0 °C or -78 °C depending on the base.
-
Add the strong base dropwise to generate the colored ylide.
-
Stir the ylide solutions for 30-60 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to each vial.
-
Allow the reactions to warm to room temperature and stir for 2-12 hours.
-
Monitor the reactions by LC-MS.
-
Quench the reactions by adding water.
-
Extract the products with an organic solvent, wash, dry, and concentrate.
-
Purify the library members using parallel chromatography.
Protocol 5: Knoevenagel Condensation
Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and is effective for creating a C=C double bond with electron-withdrawing groups.[18][19][20]
Materials:
-
This compound
-
A diverse set of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, Meldrum's acid)
-
A weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Magnetic stirrer and stir bar
-
Reaction vials or multi-well plates
-
Dean-Stark apparatus (if using toluene to remove water)
Procedure (for parallel synthesis):
-
In an array of reaction vials, dissolve this compound (1.0 eq) and an active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine or pyridine to each vial.
-
Heat the reactions to reflux for 2-8 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the progress by LC-MS.
-
Upon completion, cool the reactions to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by crystallization or chromatography.
Protocol 6: Hantzsch Thiazole Synthesis (via an intermediate)
Causality: The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings. This protocol involves a two-step sequence starting from the core scaffold. First, the aldehyde is converted to an α-haloketone. This intermediate then undergoes cyclocondensation with a thioamide to form the thiazole ring.[1][21][22]
Step 1: Synthesis of the α-Haloketone Intermediate
A common method to form an α-haloketone from an aldehyde is via a Corey-Fuchs reaction to form a dibromoalkene followed by hydrolysis, or via reaction with a diazo compound and HX. A more direct approach involves reaction with a halogenating agent after conversion to an enolate or enol ether. For library synthesis, a robust method is preferred.
Step 2: Hantzsch Thiazole Synthesis
Materials:
-
α-Haloketone intermediate derived from the core scaffold
-
A diverse set of thioamides
-
Solvent (e.g., ethanol, acetic acid)
-
Magnetic stirrer and stir bar
-
Reaction vials or multi-well plates
Procedure (for parallel synthesis):
-
In a set of reaction vials, dissolve the α-haloketone intermediate (1.0 eq) in ethanol.
-
To each vial, add a different thioamide (1.1 eq).
-
Heat the reactions to reflux for 4-12 hours.
-
Monitor the progress by LC-MS.
-
Upon completion, cool the reactions and concentrate the solvent.
-
The crude product can be purified by preparative HPLC or flash chromatography.
Library Synthesis, Characterization, and Screening
The generation of a chemical library is a systematic process that involves careful planning, execution, and analysis.[3][23][24]
Principles of Library Synthesis
-
Scaffold-Based Approach: The use of a common core scaffold, such as this compound, allows for the systematic introduction of diversity at specific points of the molecule.[6]
-
Combinatorial Chemistry: By combining a set of building blocks (e.g., amines, ylides) with the core scaffold, a large number of distinct compounds can be synthesized efficiently.[3]
-
Parallel Synthesis: This technique involves the simultaneous synthesis of multiple compounds in separate reaction vessels (e.g., in a 96-well plate format), which is highly amenable to automation.[25]
-
Purification and Characterization: Each member of the library should be purified to an acceptable level (typically >90%) and characterized to confirm its identity and purity. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key analytical tool for this purpose.[26]
Data Presentation: Example Library Summary
| Library Member ID | Derivatization Reaction | Building Block | Molecular Weight ( g/mol ) | Purity (%) |
| L1-A1 | Reductive Amination | Aniline | 314.29 | >95 |
| L1-A2 | Reductive Amination | Benzylamine | 328.32 | >95 |
| L1-W1 | Wittig Reaction | (Methoxycarbonylmethylene)triphenylphosphorane | 293.24 | >95 |
| L1-K1 | Knoevenagel Condensation | Malononitrile | 287.23 | >95 |
High-Throughput Screening (HTS)
Once the library is synthesized and characterized, it can be subjected to high-throughput screening (HTS) to identify "hits" – compounds that exhibit a desired biological activity against a specific target.[4][27][28] The process generally involves:
-
Assay Development: A robust and sensitive biological assay is developed to measure the activity of the compounds.
-
Automated Screening: The library is screened against the biological target using automated liquid handling systems.
-
Hit Identification and Confirmation: Compounds that show significant activity are identified as hits and are re-tested to confirm their activity.
-
Structure-Activity Relationship (SAR) Studies: The hits are used to establish initial SAR, which guides the synthesis of more potent and selective analogs.
Conclusion
The this compound scaffold offers a rich platform for the generation of diverse chemical libraries for drug discovery. The synthetic and derivatization protocols provided in this application note are designed to be both informative and practical, enabling researchers to efficiently explore this promising area of chemical space. By combining robust synthetic methodologies with modern library synthesis and screening techniques, the potential for discovering novel and potent therapeutic agents can be significantly enhanced.
References
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Frizzo, C. P., et al. (2008). Ionic liquid as catalyst in the synthesis of N-alkyl trifluoromethyl pyrazoles. Catalysis Communications, 9(15), 2469-2472. Available at: [Link]
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Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 13(11), 3139-3141. Available at: [Link]
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Galloway, W. R. J. D., et al. (2010). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry, 53(15), 5573-5585. Available at: [Link]
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Siuzdak, G., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(21), 3824-3831. Available at: [Link]
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Khalaf, M. I., et al. (2016). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 9(5), 624-631. Available at: [Link]
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Prajapati, Y. N., & Patel, H. D. (2016). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1545-1552. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Hasija, A., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 9(3), 39-55. Available at: [Link]
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Patil, S., et al. (2022). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1151. Available at: [Link]
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Chemat, F. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]
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Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11029-11036. Available at: [Link]
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Nuvisan. (n.d.). HTS libraries. Available at: [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
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Senevirathne, R. A. (2016). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Available at: [Link]
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Chandrasekhar, S., & Prakash, S. J. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5729-5732. Available at: [Link]
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Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2405. Available at: [Link]
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Nicolaou, K. C., et al. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society, 122(41), 9939-9953. Available at: [Link]
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Jadhav, A. M., & Tilve, S. G. (2022). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 7(37), 33267-33276. Available at: [Link]
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The Nucleus. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]
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Lanza, M., et al. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. ACS Sustainable Chemistry & Engineering, 11(50), 18011-18022. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Satz, A. L., & Cai, J. (2021). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Drug Discovery, 20(11), 849-868. Available at: [Link]
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Wikipedia. (n.d.). Thiazole. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Saravanamurugan, S., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 12(1), 84. Available at: [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Available at: [Link]
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Macmillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Science, 373(6554), 559-565. Available at: [Link]
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Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. Available at: [Link]
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University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]
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Leah4sci. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Available at: [Link]
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Zähringer, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1629. Available at: [Link]
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Kamat, V., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-89. Available at: [Link]
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Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]
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Sadavarte, P. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4), 1031-1036. Available at: [Link]
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Application Notes & Protocols: The Emergence of Pyrazole Compounds as Versatile Scaffolds for Antidiabetic Agents
Audience: Researchers, medicinal chemists, and drug development professionals in the field of metabolic diseases.
Abstract: The global prevalence of diabetes mellitus necessitates the urgent development of novel therapeutic agents. The pyrazole nucleus, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a spectrum of proteins implicated in glucose homeostasis. This document provides an in-depth guide to the application of pyrazole compounds as potential antidiabetic agents. It covers their primary mechanisms of action, provides detailed protocols for their evaluation, and offers insights into structure-activity relationships, empowering research teams to design and validate the next generation of antidiabetic therapies.
Introduction: Why Pyrazoles?
The pyrazole core is a bioisostere of the imidazole ring and is characterized by its unique electronic and steric properties. Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for multiple points of interaction with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation and offers several positions for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These attributes have led to the successful development of pyrazole-containing drugs for various diseases, and their potential in diabetes is an area of intense and fruitful investigation.
Key Mechanisms of Action & Molecular Targets
Pyrazole-based compounds have been successfully designed to interact with several key targets in diabetes therapy. The primary mechanisms are centered around enhancing insulin secretion, improving insulin sensitivity, and promoting glucose excretion.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, pyrazole compounds can prolong the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Signaling Pathway: DPP-4 Inhibition
Caption: Mechanism of pyrazole-based DPP-4 inhibitors.
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibition
SGLT2 is a protein primarily located in the proximal tubules of the kidney and is responsible for reabsorbing approximately 90% of filtered glucose from the urine back into the bloodstream. Pyrazole-based SGLT2 inhibitors block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptors that play critical roles in regulating fatty acid metabolism and glucose homeostasis. Specifically, PPARγ agonists (like the thiazolidinedione class) are potent insulin sensitizers. Pyrazole derivatives have been developed as partial or full PPARγ agonists, aiming to improve insulin sensitivity in peripheral tissues like muscle and adipose tissue.
Application Protocols: From Bench to Preclinical
This section provides validated, step-by-step protocols for the initial screening and in vivo validation of novel pyrazole compounds.
Protocol 1: In Vitro DPP-4 Inhibitory Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit DPP-4 enzyme activity.
-
Principle: The assay uses the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC. An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
-
Materials:
-
Human recombinant DPP-4 (e.g., from R&D Systems)
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl
-
Test Pyrazole Compounds (dissolved in DMSO)
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and the positive control (Sitagliptin) in assay buffer. The final DMSO concentration should be kept below 1%.
-
To each well of the 96-well plate, add 50 µL of the diluted compounds or controls. Include wells for "No Enzyme" (buffer only) and "No Inhibitor" (vehicle control, e.g., 1% DMSO).
-
Add 25 µL of diluted human recombinant DPP-4 enzyme to all wells except the "No Enzyme" blanks.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure the fluorescence kinetically every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = [1 - (SlopeInhibitor - SlopeBlank) / (SlopeVehicle - SlopeBlank)] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This is a fundamental in vivo assay to assess the effect of a compound on glucose disposal after a glucose challenge.
-
Principle: A test compound is administered to diabetic animals prior to a high-dose oral glucose load. An effective antidiabetic agent will improve the animal's ability to clear the glucose from the bloodstream, resulting in a lower and faster-resolving blood glucose excursion curve.
-
Animal Model: Male C57BL/6J mice on a high-fat diet (for diet-induced obesity/insulin resistance) or db/db mice (genetic model of type 2 diabetes), aged 8-10 weeks.
-
Materials:
-
Test Pyrazole Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Metformin or Sitagliptin.
-
Glucose solution (2 g/kg body weight, 20% w/v in water).
-
Handheld glucometer and test strips.
-
-
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline body weight and blood glucose (T = -30 min) from a tail-tip blood sample.
-
Administer the test compound, vehicle, or positive control via oral gavage (p.o.). A typical volume is 10 mL/kg.
-
At T = 0 min, administer the glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at T = 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration vs. time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min for each animal using the trapezoidal rule.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare the AUC of the treatment groups to the vehicle control group. A significant reduction in AUC indicates improved glucose tolerance.
-
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
Caption: Step-by-step workflow for the in vivo OGTT protocol.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry efforts have elucidated key SAR trends for pyrazole-based antidiabetic agents. Understanding these relationships is crucial for designing new compounds with improved potency and selectivity.
Table 1: Example SAR for Pyrazole-Based DPP-4 Inhibitors
| Position on Pyrazole Ring | Substitution Type | Effect on Activity | Rationale |
| R1 (N1-position) | Small, lipophilic group (e.g., trifluoromethylphenyl) | Often essential for potency | Occupies the key S1 hydrophobic pocket of the DPP-4 enzyme. |
| R2 (C3-position) | Amino group or similar H-bond donor | Critical for binding | Forms a crucial salt bridge or hydrogen bond with the catalytic site (Glu205/Glu206). |
| R3 (C4-position) | Bulky, rigid group (e.g., substituted phenyl) | Can enhance potency and selectivity | Interacts with the S2 extensive sub-pocket, providing additional binding affinity. |
| R4 (C5-position) | Small alkyl or hydrogen | Generally preferred | A larger group at this position can lead to steric clashes with the enzyme. |
General SAR Diagram for Pyrazole Scaffolds
Application Note & Protocols: A Multi-Mechanistic Approach to Developing Antioxidant Assays for Novel Furan Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust panel of in vitro assays to characterize the antioxidant potential of novel furan derivatives. Recognizing that the furan scaffold is a key structural motif in numerous biologically active compounds, this guide emphasizes a multi-mechanistic approach to generate a comprehensive antioxidant profile.[1][2][3] We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Detailed, step-by-step methodologies for DPPH, ABTS, FRAP, and ORAC assays are provided, supplemented with technical insights, data interpretation guidelines, and mandatory visualizations to clarify complex chemical principles and workflows.
Strategic Imperative: Why a Multi-Assay Approach is Non-Negotiable
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Furan derivatives represent a promising class of heterocyclic compounds for therapeutic development, with many demonstrating significant antioxidant activity.[1][3][5]
-
Hydrogen Atom Transfer (HAT): The antioxidant quenches free radicals by donating a hydrogen atom. This mechanism is kinetically controlled. The ORAC assay is a classic example of a HAT-based method.[7][12]
-
Single Electron Transfer (SET): The antioxidant reduces a radical species by donating an electron. This is a thermodynamically driven process, often resulting in a color change. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[6][7][9][11]
This guide provides the framework for a four-pronged assay strategy, ensuring a holistic and reliable assessment of your novel furan derivatives.
General Experimental Workflow
A systematic approach is crucial for reproducible results. The following workflow outlines the key stages from initial compound handling to final data analysis.
Caption: General workflow for antioxidant profiling.
Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for initial antioxidant screening.[13][14] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[13][14]
Caption: DPPH radical scavenging mechanism.
Application Note: Causality & Experimental Choices
-
Solvent Selection: DPPH is soluble only in organic solvents like methanol or ethanol.[15] This is a critical consideration for your furan derivatives. The chosen solvent must dissolve the compound without reacting with the DPPH radical itself. It is imperative to run a solvent-only control to ensure it does not contribute to radical scavenging.
-
Reaction Time: The standard incubation time is 30 minutes in the dark.[4] However, some slow-acting antioxidants may require longer. A kinetic study (measuring absorbance at several time points) is recommended for novel compound classes to determine when the reaction reaches a plateau.[14]
-
Interferences: Compounds that absorb light around 517 nm can interfere with the assay.[15] A sample blank (sample + solvent, without DPPH) should be run for each concentration to correct for any intrinsic color of the furan derivative.
-
Self-Validation: The protocol's trustworthiness is established by including a well-characterized standard antioxidant like Ascorbic Acid, Gallic Acid, or Trolox. The calculated IC50 value of the standard should fall within the expected range for your laboratory conditions, validating the assay run.
Detailed Protocol: DPPH Assay
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
- Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the novel furan derivative in a suitable solvent (e.g., methanol, DMSO).
- Standard Stock Solution (e.g., Trolox): Prepare a 1 mM stock solution of Trolox in methanol.
2. Assay Procedure (96-Well Plate Format):
- Create serial dilutions of your test compound and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
- In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.[4]
- Add 50 µL of the solvent used for dilution to three wells as the negative control.
- Add 150 µL of the 0.1 mM DPPH solution to all wells.[4]
- Prepare a blank for each sample concentration by adding 50 µL of the sample dilution and 150 µL of methanol (without DPPH).
- Incubate the plate in the dark at room temperature for 30 minutes.[4]
- Measure the absorbance at 517 nm using a microplate reader.
3. Calculations:
- Percentage Scavenging (%): % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 Where:
- A_control is the absorbance of the DPPH solution with the solvent.
- A_sample is the absorbance of the DPPH solution with the furan derivative.
- A_blank is the absorbance of the furan derivative solution in methanol.
- IC50 Value: Plot the % Inhibition against the concentration of the furan derivative. The IC50 is the concentration required to scavenge 50% of the DPPH radicals, determined by non-linear regression analysis.
Assay 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] This radical is generated by oxidizing ABTS with potassium persulfate.[17] The blue-green ABTS•+ is reduced back to the colorless ABTS form by the antioxidant. A key advantage is its applicability to both hydrophilic and lipophilic compounds.[11]
Caption: ABTS radical cation decolorization.
Application Note: Causality & Experimental Choices
-
Radical Generation: The ABTS•+ radical must be pre-generated before adding the antioxidant. This typically requires a 12-16 hour incubation of ABTS with potassium persulfate in the dark.[18] This step is crucial for achieving a stable radical population.
-
Wavelength Selection: The ABTS•+ radical has several absorption maxima. While 734 nm is most commonly cited, other wavelengths can be used.[16] The key is consistency and ensuring the chosen wavelength minimizes interference from the test compounds.
-
pH Independence: Unlike some other assays, the ABTS assay is relatively stable across a wide pH range, making it suitable for studying how pH affects the antioxidant activity of your furan derivatives.
-
Self-Validation: Trolox, a water-soluble analog of vitamin E, is the gold standard for this assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the furan derivative is compared to that of Trolox.
Detailed Protocol: ABTS Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
- Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[19]
2. Assay Procedure (96-Well Plate Format):
- Prepare serial dilutions of your furan derivative and Trolox standard (e.g., 200, 100, 50, 25, 12.5 µM).
- In a 96-well plate, add 20 µL of each sample or standard dilution to triplicate wells.
- Add 180 µL of the adjusted ABTS•+ solution to all wells.
- Incubate at room temperature for 6 minutes.
- Measure the absorbance at 734 nm.
3. Calculations:
- Percentage Inhibition (%): % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
- A_control is the absorbance of the ABTS•+ solution with the solvent.
- A_sample is the absorbance of the ABTS•+ solution with the sample/standard.
- TEAC Value: Plot the % inhibition against the concentration for both Trolox and the furan derivative. The TEAC is calculated as the ratio of the slope of the dose-response curve for the furan derivative to the slope of the curve for Trolox.
Assay 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the ability of a compound to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at low pH.[20][21] This reduction results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically. This assay is a direct measure of the total reducing power of a compound.[20]
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Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals
An Application Guide to Pyrazole Derivatives in Agrochemical Research: Synthesis, Screening, and Mechanistic Analysis
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a uniquely privileged scaffold in the landscape of chemical biology.[1] Its structural versatility and favorable physicochemical properties have made it a cornerstone in the development of a wide array of biologically active compounds, from pharmaceuticals to high-performance materials.[1][2] In the realm of agriculture, pyrazole derivatives have demonstrated remarkable success, forming the chemical foundation for numerous commercial fungicides, insecticides, and herbicides.[1][3][4]
The significance of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the molecule's properties to interact with specific biological targets with high affinity and selectivity. This has led to the development of agrochemicals with novel modes of action, high efficacy, and improved safety profiles.[4] This guide serves as a comprehensive resource for researchers and scientists in the agrochemical industry. It provides an in-depth look at the primary applications of pyrazole derivatives, complete with detailed experimental protocols for their synthesis, biological screening, and mechanism-of-action studies. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, empowering researchers to innovate and discover the next generation of crop protection solutions.
Part 1: Pyrazole Derivatives as Fungicides - Targeting Fungal Respiration
The most significant contribution of pyrazole chemistry to fungicides is undoubtedly the class of Succinate Dehydrogenase Inhibitors (SDHIs).[3][5] These compounds have become indispensable tools for managing a broad spectrum of devastating plant diseases.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[6][7] It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By oxidizing succinate to fumarate, it feeds electrons into the ETC, a process essential for generating adenosine triphosphate (ATP), the cell's primary energy currency.[6]
Pyrazole carboxamide fungicides, such as the commercial products Bixafen, Fluxapyroxad, and Penflufen, are designed to bind tightly within the ubiquinone-binding pocket (Q-site) of the SDH complex.[3][4][5] This binding event physically obstructs the natural substrate, ubiquinone, from docking. The consequence is a complete shutdown of electron flow from the SDH complex, leading to a catastrophic disruption of ATP synthesis and ultimately, fungal cell death.[8]
Caption: Mechanism of pyrazole SDHI fungicides.
Protocol 1.1: Synthesis of a Model Pyrazole-4-Carboxamide
This protocol outlines a common and flexible three-step strategy for synthesizing pyrazole-4-carboxamide derivatives, starting from a 1,3-dicarbonyl compound.[9] This approach allows for late-stage diversification of the amide moiety.
Step 1: Knorr Pyrazole Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Rationale: The Knorr synthesis is a robust and classical method for constructing the pyrazole core from a β-ketoester and a hydrazine derivative.
-
To a solution of ethyl 2-methylacetoacetate (1 equiv.) in ethanol, add methylhydrazine (1.1 equiv.) dropwise at room temperature.
-
Add a catalytic amount of acetic acid (0.1 equiv.).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel to yield the pyrazole-4-carboxylate ester.
Step 2: Saponification to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
-
Rationale: The ester must be converted to a carboxylic acid to enable subsequent amide bond formation. Saponification using a strong base is the standard method for this hydrolysis.[9]
-
Dissolve the pyrazole ester (1 equiv.) from Step 1 in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (2.5 equiv.) and heat the mixture to 60°C for 2-3 hours.
-
After cooling, acidify the reaction mixture to pH 2-3 with 2N HCl. A precipitate should form.[9]
-
Stir the mixture in an ice bath for 30 minutes to maximize precipitation.[9]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-4-carboxylic acid.[9]
Step 3: Amide Coupling to form N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
Rationale: This step forms the crucial amide bond. Using coupling agents like Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) activates the carboxylic acid for nucleophilic attack by the amine.[3]
-
Dissolve the pyrazole carboxylic acid (1 equiv.) from Step 2, a desired aniline (e.g., 2-chloroaniline, 1 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.
Protocol 1.2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol determines the efficacy of synthesized compounds against pathogenic fungi.
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize. While still molten, add the test compound (dissolved in a minimal amount of DMSO) to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A DMSO-only plate serves as the negative control.
-
Pour the amended PDA into sterile petri dishes.
-
Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each plate.
-
Incubate the plates at 25°C until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis of the dose-response data.
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Hypothetical Cmpd 1 | Rhizoctonia solani | 0.042 |
| Hypothetical Cmpd 2 | Rhizoctonia solani | 1.56 |
| Fluxapyroxad (Standard) | Rhizoctonia solani | 0.038 |
| Boscalid (Standard) | Rhizoctonia solani | 0.095 |
| Table based on comparative data found in literature.[4] |
Part 2: Pyrazole Derivatives as Herbicides - Disrupting Essential Plant Pathways
Pyrazole-based herbicides are diverse, targeting several critical plant-specific biochemical pathways. The two most prominent modes of action are the inhibition of Protoporphyrinogen Oxidase (PPO) and Acetolactate Synthase (ALS).
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is the last common enzyme in the synthesis of both chlorophylls and hemes.[10][11] It catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). Phenylpyrazole herbicides like pyraflufen-ethyl act as potent competitive inhibitors of the PPO enzyme.[10][12][13]
Inhibition of PPO leads to a buildup of its substrate, Proto IX-gen, which leaks from the chloroplast into the cytoplasm.[11] There, non-enzymatic oxidation converts it to Proto IX. Proto IX is a powerful photosensitizer. In the presence of light and oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species that initiates lipid peroxidation, leading to the rapid destruction of cell membranes and swift herbicidal action (e.g., bleaching and necrosis).[11]
Caption: PPO inhibition pathway by pyrazole herbicides.
Protocol 2.1: Greenhouse Herbicidal Activity Bioassay
This protocol assesses the pre- and post-emergence herbicidal activity of test compounds on target weeds and crop species.
-
Plant Cultivation: Plant seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, wheat) in plastic pots filled with a standard potting mix.[10][12]
-
Pre-emergence Application: Within 24 hours of planting, spray the soil surface evenly with the test compound formulated as an emulsifiable concentrate at various application rates (e.g., 30, 150, 300 g ai/ha).
-
Post-emergence Application: For a separate set of pots, allow plants to grow to the 2-3 leaf stage. Then, apply the compound as a foliar spray at the same rates.
-
Controls: Include a negative control (sprayed with formulation blank) and a positive control (sprayed with a commercial standard like pyraflufen-ethyl).
-
Evaluation: Place all pots in a greenhouse under controlled conditions. After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Record the percentage of growth inhibition for each species at each rate and application timing.
| Compound | Application Rate (g ai/ha) | Weed Control (%) A. retroflexus | Crop Safety (%) Corn |
| Hypothetical Cmpd 3 | 150 | 95 | 10 |
| Hypothetical Cmpd 4 | 150 | 60 | 5 |
| Pyraflufen-ethyl | 150 | 90 | 15 |
| Table based on comparative data found in literature.[12] |
Part 3: Pyrazole Derivatives as Insecticides - Neurotoxins with High Selectivity
Pyrazole insecticides primarily act on the insect nervous system, offering potent control of a wide range of pests. Their success stems from their ability to selectively target insect-specific receptors that have less sensitive counterparts in mammals.
Mechanism of Action: GABA-gated Chloride Channel Antagonism
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system.[14] When GABA binds to its receptor, it opens an integral chloride ion (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a "calming" effect.[8]
Phenylpyrazole insecticides, famously represented by fipronil, are non-competitive antagonists of this GABA-gated chloride channel.[15][16][17] They bind within the ion channel pore, physically blocking the passage of chloride ions.[16] This prevents the inhibitory signal, leaving the neuron in a state of uncontrolled excitation. The result is severe nerve and muscle hyperexcitability, leading to convulsions, paralysis, and eventual death of the insect.[8] The high selectivity of these insecticides arises from a significantly higher binding affinity for insect GABA receptors compared to mammalian ones.[16]
Caption: Phenylpyrazole action on GABA receptor.
Mechanism of Action: Ryanodine Receptor (RyR) Modulation
Another major class of pyrazole insecticides, the N-pyridylpyrazoles (diamides) like chlorantraniliprole, acts on a different target: the ryanodine receptor (RyR).[18] RyRs are massive intracellular calcium channels located in the sarcoplasmic reticulum of muscle cells, essential for excitation-contraction coupling.[18] These insecticides lock the RyR in a partially open state, causing a sustained and uncontrolled leakage of Ca²⁺ from internal stores into the cytoplasm.[18] This depletion of calcium stores and elevated cytoplasmic calcium levels leads to cessation of feeding, lethargy, muscle paralysis, and ultimately, insect death.[18]
Protocol 3.1: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is used to determine the toxicity of compounds against leaf-feeding insect larvae, such as Plutella xylostella (diamondback moth).[18]
-
Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant (e.g., Triton X-100).
-
Excise leaf discs from a suitable host plant (e.g., cabbage).
-
Using forceps, dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry. A control disc is dipped in the solvent-surfactant solution only.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce a set number (e.g., 10) of third-instar larvae into each dish.
-
Incubate at 25°C with a 16:8 light:dark photoperiod.
-
Assess mortality after 48 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the LC₅₀ value (the concentration that causes 50% mortality) using statistical software.
| Compound | Target Insect | LC₅₀ (mg/L) |
| Hypothetical Cmpd 7g | P. xylostella | 5.32 |
| Hypothetical Cmpd 7h | P. xylostella | 16.45 |
| Indoxacarb (Standard) | P. xylostella | 5.01 |
| Table based on comparative data for novel N-pyridylpyrazoles.[18] |
Conclusion and Future Outlook
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical challenges in global food production. Its derivatives have proven to be highly effective and versatile, leading to the commercialization of numerous market-leading agrochemicals.[4] The research workflows and protocols detailed in this guide provide a robust framework for the discovery and development of new pyrazole-based active ingredients.
The future of pyrazole research in agrochemicals will likely focus on several key areas: designing novel derivatives to overcome emerging pest and pathogen resistance, optimizing structures to enhance crop safety and reduce environmental impact, and exploring new biological targets to introduce novel modes of action.[4][19] As the demand for sustainable and effective crop protection solutions continues to grow, the pyrazole ring is poised to remain a central and highly productive motif in the agrochemical research pipeline.
References
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2023). MDPI.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
- Mode of action of pyrazoles and pyridazinones.
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
- Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors.Bentham Science.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2023).
- Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. (2023).
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed.
- Pyrazole derivatives used in drugs, agrochemicals, and materials.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
- The Frequency and Spread of a GABA-Gated Chloride Channel Target-Site Mutation and Its Impact on the Efficacy of Ethiprole Against Neotropical Brown Stink Bug, Euschistus heros (Hemiptera: Pent
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- Protoporphyrinogen Oxidase-Inhibiting Herbicides. (1991). Weed Science.
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- Chloride channels as tool for developing selective insecticides.
- Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. (2018). PubMed.
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.Semantic Scholar.
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- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.Journal of Chemical and Pharmaceutical Research.
- THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2025). UGD Publishing System.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023).
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- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Pyrazole fungicide composition.
- Novel Phenylpyrazole Derivatives Containing Carbonic Ester Moieties as Protoporphyrinogen IX Oxidase Inhibitors. (2025).
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Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Nitropyrazole Synthesis
Welcome to the technical support center for the synthesis of 4-nitropyrazole. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and optimize the synthesis of 4-nitropyrazole. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure both safety and success in your laboratory endeavors.
Introduction: The Chemistry of 4-Nitropyrazole Synthesis
The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the presence of two nitrogen atoms complicates the regioselectivity of the reaction. The C4 position is generally favored for substitution due to electronic and steric factors. The most common and effective method for the synthesis of 4-nitropyrazole is the direct nitration of pyrazole using a mixed acid system, typically a combination of nitric acid and sulfuric acid. Sulfuric acid serves to protonate nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Controlling the reaction conditions is paramount to achieving a high yield and purity of the desired 4-nitro isomer while minimizing the formation of side products such as 3-nitropyrazole, dinitropyrazoles, and N-nitropyrazole.[1][2] This guide will provide you with the necessary information to effectively manage these variables.
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of 4-nitropyrazole, from reagent preparation to product purification.
Caption: General workflow for the synthesis of 4-nitropyrazole.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 4-nitropyrazole in a question-and-answer format.
Question 1: My yield of 4-nitropyrazole is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of pyrazole can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting material. The nitration of pyrazole requires sufficient thermal energy to overcome the activation energy barrier.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] A common eluent system is a mixture of toluene and ethyl acetate (e.g., 2:1 v/v).[4] The disappearance of the pyrazole spot (which will have a different Rf value than the more polar nitropyrazole products) indicates the completion of the reaction. If the reaction has stalled, consider increasing the reaction time or cautiously raising the temperature in small increments (e.g., 5-10 °C). An optimized protocol suggests a reaction temperature of 50°C for 1.5 hours.[5][6]
-
-
Suboptimal Reagent Stoichiometry: The ratio of nitric acid to pyrazole is critical.
-
Causality: An insufficient amount of nitric acid will result in an incomplete reaction. Conversely, a large excess of nitric acid can promote the formation of dinitrated byproducts, which can complicate purification and lower the yield of the desired mononitrated product.
-
Solution: An optimal molar ratio of fuming nitric acid to pyrazole has been reported to be 1.5:1.[5] Ensure accurate measurement of all reagents.
-
-
Decomposition of the Product: 4-Nitropyrazole can decompose at elevated temperatures in a strongly acidic medium.[5]
-
Causality: Overheating the reaction mixture can lead to the degradation of the desired product. The nitration reaction is exothermic, and poor temperature control can lead to a runaway reaction.
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating mixture. Use an ice bath to manage the initial exotherm and then a controlled heating mantle or oil bath to maintain the desired reaction temperature. A reaction temperature of 50°C has been found to be optimal, with higher temperatures leading to decreased yields.[5]
-
-
Losses During Workup and Purification: Significant product loss can occur during the isolation and purification steps.
-
Causality: 4-Nitropyrazole has some solubility in water, so excessive washing with water during filtration can lead to losses.[7] During recrystallization, using too much solvent will result in a lower recovery of the purified product.[8]
-
Solution: When filtering the crude product after quenching, wash the solid with a minimal amount of ice-cold water to minimize dissolution.[7] For recrystallization, dissolve the crude product in a minimum amount of near-boiling solvent.[8] A reported solvent system for recrystallization is a mixture of ethyl ether and hexane.[5] Allowing the solution to cool slowly and undisturbed will promote the formation of pure crystals.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify and separate the side products?
Answer:
The formation of multiple products is a common challenge in pyrazole nitration. The primary side products are typically 3-nitropyrazole and dinitropyrazoles.
-
Identification of Side Products:
-
3-Nitropyrazole: This is a common isomer formed during the reaction.[1] It can be difficult to distinguish from 4-nitropyrazole by TLC alone as they may have similar polarities.
-
Dinitropyrazoles: These are formed from over-nitration and will typically have different Rf values than the mononitrated products.
-
N-Nitropyrazole: This is an intermediate that can rearrange to form 3- and 4-nitropyrazole.[2] It is generally unstable under the reaction conditions but may be present in small amounts.
-
-
Separation Strategies:
-
Fractional Recrystallization: If the solubility of the isomers in a particular solvent system is sufficiently different, fractional recrystallization can be attempted. This is often a trial-and-error process.
-
Column Chromatography: This is the most effective method for separating isomers with similar polarities.[9] A silica gel column is typically used. The choice of eluent is crucial and should be determined by running TLC with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation between the spots.
-
Question 3: The product has "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solute is impure.
-
Causality: The solubility of the compound at a given temperature is too high, or the presence of impurities is depressing the melting point of the solid.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly and without disturbance. Scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure 4-nitropyrazole, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvent systems. For a compound like 4-nitropyrazole, which has moderate polarity, a combination of a more polar solvent in which it is soluble when hot (e.g., ethanol, acetone) and a less polar solvent in which it is insoluble (e.g., hexane, water) can be effective.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of 4-nitropyrazole?
A mixed acid system of fuming nitric acid and fuming sulfuric acid is highly effective.[5][6] The fuming sulfuric acid (oleum) acts as a dehydrating agent, driving the formation of the nitronium ion and preventing the dilution of the acid mixture by the water produced during the reaction.
Q2: What are the critical safety precautions I must take during this synthesis?
The nitration of pyrazole involves highly corrosive and reactive chemicals and is an exothermic reaction. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, an acid-resistant apron, and heavy-duty gloves (e.g., butyl rubber or Viton).[12]
-
Fume Hood: All work with fuming nitric acid and fuming sulfuric acid must be conducted in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[12]
-
Handling of Acids: Always add acid to water, never the other way around, to dissipate the heat of dilution safely.[12] When preparing the nitrating mixture, add the fuming nitric acid slowly to the fuming sulfuric acid with cooling.
-
Temperature Control: The reaction is exothermic. Use an ice bath to control the temperature during the addition of reagents. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Quenching: The quenching of the reaction mixture in ice water is also highly exothermic. Pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water.[5][7]
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3]
-
Procedure: Periodically take a small aliquot of the reaction mixture, quench it in a small amount of ice water, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic layer on a silica gel TLC plate alongside a spot of the starting pyrazole.
-
Eluent: A mixture of non-polar and polar solvents, such as toluene/ethyl acetate or hexane/ethyl acetate, is typically used.[4] The optimal ratio should be determined experimentally to achieve good separation.
-
Visualization: The spots can be visualized under a UV lamp or by using an iodine chamber.[13] The reaction is complete when the spot corresponding to the starting pyrazole is no longer visible.
Q4: What is the best way to purify the crude 4-nitropyrazole?
Recrystallization is the most common and effective method for purifying the crude product.[5]
-
Solvent Selection: The ideal recrystallization solvent is one in which 4-nitropyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl ether and hexane has been reported to be effective.[5] Water can also be used for recrystallization.[7]
-
Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If there are any insoluble impurities, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum.
Q5: How should I dispose of the acidic waste generated from this reaction?
The acidic waste from the reaction and workup is corrosive and must be neutralized before disposal.
-
Neutralization: Slowly and carefully add the acidic waste to a large, stirred container of a weak base solution, such as sodium bicarbonate or sodium carbonate, with external cooling.[8][14] Be prepared for vigorous gas evolution (carbon dioxide). Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals).[8] Always follow your institution's specific guidelines for chemical waste disposal.[15]
Optimized Experimental Protocol
This protocol is based on a "one-pot two-step" method that has been reported to produce 4-nitropyrazole in high yield.[5][6]
Reagents and Equipment
| Reagent/Equipment | Quantity (for 0.1 mol pyrazole) |
| Pyrazole | 6.8 g (0.1 mol) |
| Concentrated Sulfuric Acid (98%) | 11 mL (0.21 mol) |
| Fuming Sulfuric Acid (20% oleum) | 19.3 mL (0.30 mol) |
| Fuming Nitric Acid (98%) | 6.3 mL (0.15 mol) |
| Ice | ~1 kg |
| Deionized Water | As needed |
| 100 mL Four-necked flask | 1 |
| Stirrer and Thermometer | 1 each |
| Dropping funnel | 1 |
| Ice bath | 1 |
| Heating mantle/oil bath | 1 |
Step-by-Step Procedure
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and thermometer, add 19.3 mL of 20% fuming sulfuric acid. Cool the flask in an ice-water bath. Slowly add 6.3 mL of fuming nitric acid dropwise using a dropping funnel, ensuring the temperature is maintained between 0 and 10°C.
-
Formation of Pyrazole Sulfate: In a separate beaker, carefully add 6.8 g of pyrazole to 11 mL of concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes.
-
Nitration Reaction: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and raise the temperature to 50°C. Maintain the reaction at 50°C for 1.5 hours with continuous stirring.
-
Workup: After the reaction is complete, cool the mixture to room temperature. In a large beaker, prepare a slurry of approximately 1 kg of ice and 200 mL of water. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A white solid will precipitate.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl ether/hexane or water). Dry the purified 4-nitropyrazole under vacuum. The expected yield is approximately 85%.
Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Fuming HNO₃:Fuming H₂SO₄:Conc. H₂SO₄:Pyrazole) | 1.5 : 3 : 2.1 : 1 | [5][6] |
| Reaction Temperature | 50 °C | [5][6] |
| Reaction Time | 1.5 hours | [5][6] |
| Expected Yield | ~85% | [5] |
| Melting Point | 163-165 °C | [1] |
Conclusion
The synthesis of 4-nitropyrazole can be achieved with high yield and purity through careful control of reaction parameters and a thorough understanding of the underlying chemistry. This guide provides a comprehensive resource for troubleshooting common issues and implementing an optimized and safe synthetic protocol. By following the principles of careful temperature management, correct stoichiometry, and appropriate workup and purification techniques, researchers can confidently and successfully synthesize this important chemical intermediate.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]
-
Nitropyrazoles (review). ResearchGate. [Link]
- Method for purifying pyrazoles.
-
1-allyl-4-nitropyrazole. Org Prep Daily. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhhem. [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC. [Link]
- Process for the preparation of pyrazole.
-
How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP). [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed Central. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Waste Neutralization Guidance. Missouri State University. [Link]
-
SAFE USE OF NITRIC ACID. University of California, Riverside. [Link]
-
Tips for Collecting and Neutralizing Laboratory Waste. Merck Millipore. [Link]
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Troubleshooting side reactions in furan-2-carbaldehyde synthesis
Welcome to the comprehensive technical support guide for the synthesis of furan-2-carbaldehyde (furfural). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furfural synthesis. Here, we address common challenges, particularly the prevalence of side reactions, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction to Furan-2-carbaldehyde Synthesis and Its Challenges
Furan-2-carbaldehyde is a pivotal platform chemical, often derived from renewable biomass, making it a cornerstone of green chemistry.[1] Its synthesis, however, is frequently plagued by side reactions that can significantly reduce yield and purity. The primary challenges stem from the inherent reactivity of furfural and its precursors under typical reaction conditions, leading to the formation of polymeric byproducts known as humins, as well as other degradation products.[2][3]
This guide will focus on two common synthetic pathways:
-
Acid-catalyzed dehydration of pentose sugars (e.g., xylose): A widely used industrial method that leverages abundant lignocellulosic biomass.[1]
-
Vilsmeier-Haack formylation of furan: A classic organic synthesis route offering a different set of challenges and advantages.[4][5]
Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during these syntheses, thereby enhancing your experimental outcomes.
Troubleshooting Guide: Side Reactions in Furan-2-carbaldehyde Synthesis
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Issue 1: Low Yield and a Dark, Tarry Reaction Mixture
Question: My reaction to synthesize furan-2-carbaldehyde from xylose resulted in a very low yield of the desired product, and the reaction mixture is a dark, viscous tar. What is causing this, and how can I prevent it?
Answer:
This is a classic presentation of extensive resinification or humin formation . Humins are complex, furan-rich polymers that are the bane of furfural synthesis from biomass.[2]
Causality:
-
High Temperatures: Excessive heat accelerates not only the desired dehydration of xylose to furfural but also the subsequent degradation and polymerization reactions.[1] At temperatures above 170-185°C, the rate of side reactions can become dominant.[1]
-
Prolonged Reaction Times: The longer furfural is exposed to the acidic reaction conditions, the more likely it is to participate in condensation reactions with itself or with sugar degradation intermediates.
-
High Acid Concentration: While an acid catalyst is necessary, excessively high concentrations can promote undesired side reactions.
Troubleshooting Protocol:
-
Temperature Optimization: Carefully control the reaction temperature. For xylose dehydration, a temperature range of 170-185°C is generally recommended.[1] It is crucial to have a well-calibrated and responsive heating system.
-
Reaction Time Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the optimal yield is achieved to prevent product degradation.
-
Catalyst Loading: If using a solid acid catalyst, ensure the loading is optimized. Excessive catalyst can lead to an increase in side reactions.[6]
-
Biphasic Systems: Consider employing a biphasic reaction system. An organic solvent (e.g., toluene) can be used to continuously extract furfural from the aqueous phase as it is formed, thereby protecting it from the harsh acidic environment and minimizing humin formation.
Experimental Workflow: Optimizing Xylose Dehydration
Caption: Optimized workflow for xylose dehydration to minimize side reactions.
Data Summary: Impact of Temperature on Furfural Yield and Selectivity
| Temperature (°C) | Xylose Conversion (%) | Furfural Selectivity (%) | Observations |
| 160 | Moderate | High | Slower reaction rate |
| 170-185 | High | Optimal | Good balance of rate and selectivity[1] |
| >190 | Very High | Low | Significant darkening and humin formation |
Issue 2: Formation of Unexpected Byproducts in Vilsmeier-Haack Synthesis
Question: I am using the Vilsmeier-Haack reaction to formylate furan, but I am getting a mixture of products, including some that are not the desired furan-2-carbaldehyde. What could be going wrong?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like furan.[4][5] However, improper control of reaction conditions can lead to side reactions.
Causality:
-
Temperature Control: The Vilsmeier reagent is highly reactive. If the temperature is not kept low during its formation and during the addition to the furan, side reactions can occur.
-
Stoichiometry: An incorrect ratio of reactants, particularly an excess of the Vilsmeier reagent, can lead to the formation of undesired byproducts.
-
Moisture: The Vilsmeier reagent is sensitive to moisture. The presence of water can lead to its decomposition and the formation of other reactive species.
Troubleshooting Protocol:
-
Strict Temperature Control: Prepare the Vilsmeier reagent (from POCl₃ and DMF) at 0°C. Maintain a low temperature (0-10°C) during the addition of the reagent to the furan solution.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Careful Reagent Addition: Add the Vilsmeier reagent dropwise to the furan solution with efficient stirring to ensure localized concentration and temperature increases are minimized.
-
Optimized Work-up: After the reaction is complete, hydrolyze the intermediate by carefully adding the reaction mixture to a cold aqueous solution of a mild base like sodium acetate.
Logical Relationship: Troubleshooting Vilsmeier-Haack Reaction
Caption: Troubleshooting logic for the Vilsmeier-Haack formylation of furan.
Frequently Asked Questions (FAQs)
Q1: My purified furan-2-carbaldehyde darkens over time. How can I store it properly?
A1: Furan-2-carbaldehyde is susceptible to oxidation and polymerization upon exposure to air, light, and heat. For long-term storage, it is recommended to store it under an inert atmosphere (nitrogen or argon), in a tightly sealed amber glass bottle, and at a low temperature (refrigerated).[4] The addition of a stabilizer, such as hydroquinone, can also inhibit polymerization.
Q2: What are the main degradation products of furfural in acidic aqueous solutions?
A2: Under acidic conditions, furfural can degrade into various byproducts. The most common are formic acid and levulinic acid.[7] These are formed through rehydration and subsequent rearrangement reactions. The formation of these byproducts represents a loss of the desired product and complicates purification.
Q3: Can I use a different catalyst for xylose dehydration to reduce side reactions?
A3: Yes, the choice of catalyst is critical. While mineral acids like sulfuric acid are common, they can be corrosive and lead to significant side reactions.[1] Solid acid catalysts, such as zeolites or sulfonated carbons, can offer higher selectivity and easier separation.[8] The use of Lewis acids in combination with Brønsted acids has also been shown to improve selectivity by promoting the isomerization of xylose to xylulose, which more readily dehydrates to furfural.[9]
Q4: How can I effectively purify furan-2-carbaldehyde from the reaction mixture?
A4: Purification of furan-2-carbaldehyde typically involves distillation.[4] Due to its relatively high boiling point (162°C), vacuum distillation is often preferred to prevent thermal degradation. For reactions conducted in a biphasic system, an initial extraction into the organic phase, followed by washing to remove residual acid and water-soluble impurities, is necessary before distillation.
References
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
-
An overview of the applications of furfural and its derivatives. SciSpace. Available at: [Link]
-
Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. Available at: [Link]
-
Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate. Available at: [Link]
-
Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. ResearchGate. Available at: [Link]
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. Available at: [Link]
-
Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts. National Institutes of Health. Available at: [Link]
-
Structure and Formation Mechanism of Xylose-Derived Humins. ResearchGate. Available at: [Link]
-
Conversion of Xylose to Furfural over Lignin-Based Activated Carbon-Supported Iron Catalysts. MDPI. Available at: [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]
Sources
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- 8. mdpi.com [mdpi.com]
- 9. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde in Aqueous Solution
Welcome to the technical support center for 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses common questions regarding the stability of this compound in aqueous media. The insights provided are based on the chemical properties of its core moieties: the furan-2-carbaldehyde and the nitropyrazole.
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this molecule in aqueous solutions stem from the reactivity of the furan-2-carbaldehyde (furfural) moiety. Furfural and its derivatives are known to be susceptible to degradation under various conditions. Key concerns include:
-
pH Sensitivity: The furan ring, particularly with an aldehyde substituent, can be unstable under both acidic and alkaline conditions. A related compound, 5-nitro-2-furaldehyde, has been shown to undergo ring-opening reactions in alkaline solutions.[1][2]
-
Oxidative Degradation: Aldehydes are prone to oxidation, and furan rings can also be susceptible to oxidative cleavage. The presence of air (oxygen) can lead to the formation of acidic impurities over time. Furfural itself is known to darken upon exposure to air, indicating degradation.[3]
-
Photostability: While nitropyrazoles generally exhibit good stability, the overall molecule's response to light, especially in solution, should be considered a potential degradation pathway.
-
Thermal Stability: Nitropyrazole derivatives are often characterized by high thermal stability.[4][5] However, the stability of the entire molecule in solution at elevated temperatures should be experimentally verified.
Q2: How does pH impact the stability of the compound?
A2: The pH of the aqueous solution is a critical factor. Based on the known chemistry of related structures:
-
Alkaline Conditions (pH > 7): The furan ring is highly susceptible to cleavage. For instance, 5-nitro-2-furaldehyde in alkaline solutions can form an anion that undergoes an irreversible redox ring-opening reaction.[1][2] This suggests that our target compound may follow a similar degradation pathway, leading to a loss of the furan ring integrity.
-
Acidic Conditions (pH < 7): While generally more stable than in alkaline conditions, acidic environments can still promote hydrolysis of the acetal-like linkage between the pyrazole and furan rings, or catalyze other degradation reactions of the furan moiety over extended periods.
Therefore, for optimal stability, it is recommended to prepare and store aqueous solutions of this compound at a neutral or slightly acidic pH (around pH 6-7) and to use them as freshly as possible.
Q3: What are the expected degradation products in an aqueous solution?
A3: While specific degradation products for this exact molecule are not documented in the provided search results, we can hypothesize based on the reactivity of its components. Potential degradation products could include:
-
From Furan Ring Opening: In alkaline media, ring-opened products derived from the furan-2-carbaldehyde moiety are likely.[1][2]
-
Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid, forming 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid.
-
Hydrolysis Products: Cleavage of the methylene bridge could potentially yield 4-nitropyrazole and 5-(hydroxymethyl)furan-2-carbaldehyde, although the C-N bond is generally stable.
Identifying the degradation products experimentally is crucial and can be achieved using techniques like LC-MS/MS.
Q4: Are there any recommended storage conditions for aqueous stock solutions?
A4: Yes, proper storage is critical to maintain the integrity of the compound. We recommend the following:
-
Temperature: Store aqueous stock solutions at -20°C or -80°C for long-term storage. For short-term use (within a day), storage at 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: Ensure the solution is buffered at a neutral or slightly acidic pH.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent biological activity or assay results. | Compound degradation in the assay buffer. | 1. Prepare fresh solutions: Always use freshly prepared aqueous solutions for your experiments. The furan moiety is known to be labile.[1][2][3] 2. Check buffer pH: Ensure your assay buffer is within the optimal pH range (6-7). Extreme pH can accelerate degradation. 3. Perform a time-course stability study: Incubate the compound in your assay buffer for the duration of your experiment and analyze its concentration at different time points using HPLC to assess stability under your specific conditions. |
| A yellow or brown discoloration of the aqueous solution. | Oxidative degradation or polymerization of the furan-2-carbaldehyde moiety. | 1. Use deoxygenated solvents: Prepare solutions using solvents that have been purged with nitrogen or argon to remove dissolved oxygen. 2. Store under inert gas: Store stock solutions under an inert atmosphere. 3. Add antioxidants (with caution): For some applications, the addition of a small amount of an antioxidant like BHT could be considered, but its compatibility with the downstream assay must be verified. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Characterize the new peaks: Use LC-MS/MS to determine the mass of the unknown peaks and deduce their potential structures. This will help in understanding the degradation pathway. 2. Review solution preparation and storage: Ensure that the recommended procedures for solution preparation and storage were followed. 3. Conduct forced degradation studies: Intentionally expose the compound to harsh conditions (acid, base, peroxide, light, heat) to generate degradation products and confirm their retention times in your analytical method. |
| Low recovery of the compound from aqueous samples. | Adsorption to container surfaces or poor solubility. | 1. Use silanized glassware or low-adsorption plasticware: This will minimize non-specific binding to container surfaces. 2. Verify solubility: Determine the solubility of the compound in your specific aqueous medium. If solubility is an issue, consider the use of a co-solvent like DMSO or ethanol, ensuring it is compatible with your experimental system. Pyrazole derivatives can have varying solubility.[6] |
Section 3: Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to have robust protocols for handling and analyzing this compound.
Protocol 1: Preparation of a Standard Aqueous Stock Solution
This protocol outlines the steps for preparing a stable aqueous stock solution.
-
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated by sparging with nitrogen for at least 30 minutes.
-
pH 7.0 phosphate buffer (0.1 M), deoxygenated.
-
Calibrated analytical balance.
-
Amber glass vials with Teflon-lined caps.
-
-
Procedure:
-
Accurately weigh the required amount of the solid compound.
-
Dissolve the compound in a minimal amount of a suitable co-solvent like DMSO if necessary, as pyrazole derivatives can have limited aqueous solubility.[6]
-
Bring the final volume with the deoxygenated pH 7.0 phosphate buffer to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into amber vials, flush the headspace with nitrogen, and cap tightly.
-
Store at -80°C for long-term storage.
-
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a general HPLC-UV method for quantifying the compound and its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 280-320 nm range due to the conjugated system).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of the compound.
-
For the stability study, incubate the compound in the desired aqueous solution under the test conditions (e.g., specific pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample.
-
Quench any reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent compound and any new peaks that appear over time.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
-
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely points of instability in the molecule.
Caption: Potential degradation pathways of the target compound.
Diagram 2: Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of the compound.
Caption: Workflow for aqueous stability assessment.
References
- Giner, M.
-
Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427–434. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved January 27, 2026 from [Link].
-
Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
-
Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate. [Link]
-
Nitropyrazoles (review). ResearchGate. [Link]
-
El-Moez, S. I. A., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(11), 13375-13417. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
-
Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(21), 4889. [Link]
-
An overview of the applications of furfural and its derivatives. ResearchGate. [Link]
-
Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60368–60376. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. [Link]
- Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
- AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.
-
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. RSC Publishing. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
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- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bondin ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03084B [pubs.rsc.org]
- 6. jpsionline.com [jpsionline.com]
Technical Support Center: Purification of Nitropyrazole Intermediates
Welcome to the technical support center for the purification of nitropyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs) on Purification Strategy
This section addresses initial considerations when planning the purification of your crude nitropyrazole intermediate.
Q1: What are the first steps I should take to assess the purity of my crude nitropyrazole product and decide on a purification method?
A1: A systematic initial assessment is crucial for selecting the most effective purification strategy.
-
Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): This is the quickest and most economical method to get a snapshot of your crude product's complexity. Co-spot your crude material with the starting materials to identify any unreacted precursors. The number of spots will indicate the number of major impurities. For effective visualization of nitropyrazoles, which are often UV-active due to their conjugated systems, a UV lamp (254 nm) is typically the first choice.[1] If compounds are not UV-active, various staining methods can be employed.[1][2]
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide valuable information about the major components of your sample and their relative ratios. The presence of starting materials or characteristic byproduct signals can be identified.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. It can provide accurate percentages of your desired product and impurities, which is essential for tracking purification efficiency.[3][4]
-
-
Choosing a Purification Method:
-
Recrystallization: If your crude product is largely pure (>90% by HPLC or NMR) and solid, recrystallization is often the most efficient method for removing minor impurities.
-
Column Chromatography: If your crude mixture contains multiple components with similar polarities, or if you need to separate regioisomers, column chromatography is generally necessary.[5][6][7]
-
Acid-Base Extraction: This technique is useful if your nitropyrazole intermediate has acidic or basic properties that differ significantly from the impurities present.[8][9]
-
Below is a workflow to guide your decision-making process.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth, actionable insights into diagnosing and overcoming the common challenge of poor cell permeability. Pyrazole scaffolds are invaluable in medicinal chemistry, but their inherent physicochemical properties can often hinder their journey from the extracellular space to the intracellular target.[1] This resource provides a logical framework for troubleshooting these issues, grounded in established scientific principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common initial questions researchers face, establishing a firm understanding of the underlying principles governing the permeability of pyrazole-based molecules.
Q1: Why do my pyrazole compounds often show poor cell permeability?
Answer: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses distinct electronic and structural features that can collectively contribute to poor cell permeability.[1]
-
Hydrogen Bonding Capacity: The pyrazole nucleus contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). These features lead to strong interactions with water molecules, creating a significant desolvation penalty when the compound attempts to enter the lipophilic environment of the cell membrane.[2] Breaking these favorable interactions with water requires a substantial amount of energy, thus hindering passive diffusion.
-
Polarity and Lipophilicity: The two nitrogen atoms impart a degree of polarity to the ring system. Depending on the substituents, pyrazole derivatives can have a low octanol/water partition coefficient (LogP), indicating a preference for aqueous environments over lipid ones. This hydrophilic character is a direct barrier to crossing the lipid bilayer of the cell membrane.
-
Molecular Rigidity: The aromatic nature of the pyrazole ring results in a relatively flat and rigid structure. While this can be advantageous for target binding, it can also limit the conformational flexibility that might otherwise facilitate membrane transit.
Q2: What are the most critical physicochemical properties I should be tracking to predict permeability?
Answer: To proactively design for permeability, you must balance several key physicochemical properties. These are often considered in the context of frameworks like Lipinski's "Rule of Five," which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds.[3]
| Property | Description | Optimal Range for Permeability | Rationale |
| LogP | Octanol-Water Partition Coefficient | 1 - 3 | Measures lipophilicity. Too low (<1) and the compound won't enter the membrane. Too high (>5) and it may have poor aqueous solubility or get stuck in the lipid bilayer. |
| Molecular Weight (MW) | Mass of the molecule | < 500 Da | Smaller molecules generally diffuse more easily across cell membranes. |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds | ≤ 5 | Each donor group must be desolvated from water to enter the membrane, which is energetically costly.[2] |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | ≤ 10 | Similar to HBDs, these groups interact strongly with water. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | < 140 Ų | A measure of a molecule's polarity. High PSA is associated with low membrane permeability. |
Q3: Can hydrogen bonding ever improve permeability?
Answer: Yes, paradoxically, through the formation of an Intramolecular Hydrogen Bond (IHB) . An IHB occurs when a hydrogen bond donor and acceptor on the same molecule interact with each other. This can be a powerful strategy, especially for compounds that are "beyond the Rule of Five."[4][5]
The formation of an IHB can effectively "shield" the polar groups from the solvent by tucking them away within the molecule's conformation.[5][6] This reduces the molecule's apparent polarity and lowers the energetic penalty of moving from an aqueous to a lipid environment, thereby enhancing membrane permeability.[4][6]
Q4: My compound's properties look good on paper, but it still fails in cell-based assays. Could something else be happening?
Answer: Absolutely. If passive permeability appears favorable based on physicochemical properties, you must consider the role of active efflux transporters . These are membrane proteins that act as cellular "pumps," actively removing xenobiotics (like your compound) from the cytoplasm.[7] The most notorious of these in drug discovery are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[8] If your compound is a substrate for these transporters, it may be pumped out of the cell as quickly as it diffuses in, resulting in a low intracellular concentration and diminished activity.[9][10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section is designed to help you diagnose and solve specific permeability-related problems you encounter in the lab.
Problem: My pyrazole compound has high target affinity (e.g., low nM IC₅₀ in an enzymatic assay) but shows significantly lower potency in a cell-based assay.
This is a classic hallmark of a permeability issue. The compound can inhibit the target when it has direct access, but it cannot reach its intracellular target in a cellular context.
Diagnostic Workflow
The first step is to systematically determine if the issue is poor passive diffusion or active efflux.
Caption: A decision tree for diagnosing the root cause of poor cellular activity.
Strategy A: Addressing Poor Passive Permeability
If the diagnostic workflow points to poor passive diffusion (low Papp in PAMPA), the solution lies in modifying the compound's structure or formulation.
1. Structural Modification Strategies
The goal is to systematically alter the compound's physicochemical properties to favor membrane transit.
-
Tactic 1: Increase Lipophilicity (LogP). Carefully titrate lipophilicity by adding non-polar substituents. Be mindful that excessive lipophilicity can decrease aqueous solubility and increase off-target effects.
| Modification Example | Starting Moiety | Modified Moiety | Expected Change in LogP |
| Alkylation | -H | -CH₃ | ~ +0.5 |
| Halogenation | -H | -Cl | ~ +0.7 |
| Aromatic Extension | -Phenyl | -Biphenyl | ~ +1.9 |
-
Tactic 2: Mask Hydrogen Bond Donors. The pyrazole N-H is a key contributor to high polarity. Alkylating this position (e.g., with a methyl or ethyl group) removes the hydrogen bond donor, which can significantly improve permeability.
-
Causality: Removing the H-bond donor eliminates a major point of interaction with water, reducing the desolvation energy penalty for membrane entry.[2]
-
Caution: The N-H proton may be a critical interaction point for your protein target. This modification must be evaluated against target binding affinity. A loss of affinity may indicate that this hydrogen bond is essential for activity.
-
-
Tactic 3: Engineer Intramolecular Hydrogen Bonding (IHB). Introduce a hydrogen bond acceptor (e.g., a carbonyl oxygen, a methoxy group) on a substituent positioned to interact with a nearby donor (like an amide N-H).
2. Prodrug Strategy
If structural modifications compromise target activity, a prodrug approach is an excellent alternative. A prodrug is an inactive derivative of a parent molecule that undergoes biotransformation in vivo to release the active drug.[11]
-
Concept: Mask a polar functional group (e.g., a carboxylic acid or a hydroxyl group) with a lipophilic, cleavable moiety. This new, more lipophilic molecule can cross the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the masking group, releasing the active pyrazole compound at its site of action.[12][13]
Caption: The prodrug concept: masking polarity for cell entry and subsequent release.
3. Advanced Formulation Strategies
For particularly challenging "brick-dust" compounds (poor solubility and permeability), advanced formulation can be a solution.[14]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a lipid/surfactant mixture.[3][15] When this formulation encounters an aqueous environment, it spontaneously forms a fine emulsion, presenting the drug in a solubilized state that is more readily absorbed.
-
Nanonization: Reducing the particle size of the compound to the nanometer scale (nanocrystals) dramatically increases the surface area-to-volume ratio.[15][16] According to the Noyes-Whitney equation, this increases the dissolution rate, which can in turn improve absorption.
Strategy B: Addressing Active Efflux
If your diagnostic workflow reveals a high efflux ratio (>2) in a Caco-2 assay, your compound is likely being actively pumped out of the cell.
Diagnostic Confirmation
To confirm that a specific transporter like P-gp is responsible, repeat the Caco-2 assay in the presence of a known inhibitor of that transporter.
-
Self-Validating Protocol: Run the bidirectional Caco-2 assay under three conditions: (1) Compound alone, (2) Compound + Verapamil (a P-gp inhibitor), and (3) Compound + Ko143 (a BCRP inhibitor).
-
Interpretation: If the efflux ratio decreases significantly in the presence of Verapamil, you have confirmed your compound is a P-gp substrate. If it decreases with Ko143, it's a BCRP substrate.
Caption: Passive diffusion vs. P-gp mediated active efflux across a cell monolayer.
Solutions for Efflux Substrates
-
Structural Modification: This is a highly challenging but feasible strategy. The goal is to disrupt the key pharmacophore features that the efflux transporter recognizes without abolishing target affinity. There are no universal rules, but strategies include:
-
Reducing the number of aromatic rings.
-
Adding bulky or polar groups at positions not critical for target binding.
-
Altering the overall charge distribution of the molecule.
-
-
Co-administration with an Inhibitor: While useful as a laboratory tool to prove the mechanism of efflux, this is generally not a viable clinical strategy due to the risk of drug-drug interactions with other medications.[7]
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability. It is a cost-effective, high-throughput method ideal for early-stage screening.[17]
-
Principle: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates a donor well from an acceptor well. The compound is added to the donor well, and after incubation, the concentration in both wells is measured to determine the rate of diffusion.[18]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Lecithin solution (e.g., 10 mg/mL in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical system (LC-MS/MS or UV-Vis plate reader)
-
-
Methodology:
-
Membrane Coating: Carefully apply 5 µL of the lecithin solution to the surface of each filter on the donor plate. Allow the solvent to evaporate for 5-10 minutes.
-
Acceptor Plate Prep: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Prep: Dilute the test compound stock to a final concentration (e.g., 10 µM) in PBS. Add 150 µL of this solution to each well of the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.
-
Incubation: Cover the assembly and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Sampling: After incubation, separate the plates. Take samples from both the donor and acceptor wells for concentration analysis. Also, prepare a reference standard from the initial donor solution.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium]) Where [Equilibrium] = ([Donor]Vd + [Acceptor]Va) / (Vd + Va)
-
Interpretation of Results:
-
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Expected In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This is the "gold standard" in vitro model for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport.[19][20]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over 21 days, they differentiate to form a polarized monolayer with tight junctions and expressing efflux transporters (like P-gp), mimicking the intestinal epithelium.[17][18][20] Transport is measured in two directions: Apical-to-Basolateral (A-B), simulating absorption, and Basolateral-to-Apical (B-A), assessing efflux.
-
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lucifer Yellow dye (for monolayer integrity check)
-
Analytical system (LC-MS/MS)
-
-
Methodology:
-
Cell Seeding & Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, until a confluent, differentiated monolayer is formed.
-
Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable. Additionally, perform a Lucifer Yellow rejection test; <1% leakage confirms tight junction integrity.
-
A-B Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).
-
Collect samples from both apical and basolateral compartments.
-
-
B-A Transport:
-
Wash the monolayers.
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh HBSS to the apical (acceptor) side.
-
Incubate and collect samples as in the A-B direction.
-
-
-
Data Analysis:
-
Calculate Papp for both A-B and B-A directions using a simplified equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)
-
Interpretation of Results:
-
| Papp (A-B) (x 10⁻⁶ cm/s) | Absorption Potential | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | < 2 | Low permeability, no significant efflux. |
| 1 - 10 | Medium | > 2 | Permeability is limited by active efflux. |
| > 10 | High | < 2 | High permeability, not an efflux substrate. |
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
PubMed Central. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. [Link]
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
PubMed. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubMed Central. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. [Link]
-
PMC - PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
ChemRxiv. (n.d.). Hydrogen bond donors in drug design. [Link]
-
PubMed. (n.d.). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. [Link]
-
PMC - NIH. (n.d.). Drug Permeation against Efflux by Two Transporters. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
ResearchGate. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
RSC Publishing. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Frontiers. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Link]
-
Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
EBM Consult. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. [Link]
-
ResearchGate. (n.d.). (PDF) DEVELOPMENT OF NEW PYRAZOLE HYBRIDS AS ANTITUBERCULAR AGENTS: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDY. [Link]
-
ResearchGate. (2025). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. [Link]
-
shellichemistry.com. (n.d.). Prodrug Development. [Link]
-
PMC - NIH. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubMed Central. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]
-
ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
PubMed. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]
-
ResearchGate. (2025). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. [Link]
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- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. enamine.net [enamine.net]
Technical Support Center: Scale-Up Synthesis of Nitropyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of nitropyrazole compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions frequently encountered during the scale-up of nitropyrazole synthesis.
Q1: What are the primary challenges when scaling up nitropyrazole synthesis from lab to pilot plant?
A1: The main challenges pivot from being chemistry-centric at the bench to engineering- and safety-centric at scale. Key areas of concern include:
-
Exotherm & Thermal Management: Nitration reactions are highly exothermic. What is easily managed in an ice bath in the lab can become a dangerous, runaway reaction in a large reactor. Proper heat transfer calculations, reactor selection, and controlled reagent addition rates are critical.
-
Mixing & Mass Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions, impurity formation, and reduced yields. The synthesis of 3-nitropyrazole, for example, often involves a two-phase system or a rearrangement in a high-boiling solvent, where efficient mixing is paramount[1].
-
Safety & Handling: Nitropyrazoles and their intermediates can be energetic materials with sensitivities to heat, shock, and friction[2]. Handling large quantities requires stringent safety protocols, including appropriate personal protective equipment (PPE), remote monitoring, and established quenching procedures[2].
-
Work-up & Purification: Isolating the product from large volumes of acidic mixtures and organic solvents presents logistical challenges. Extraction, filtration, and crystallization processes must be optimized for efficiency and safety at scale. Solubility data becomes crucial for developing effective crystallization processes[3].
-
Consistency & Quality Control: Ensuring batch-to-batch consistency requires robust process controls. Minor variations in starting material quality, addition rates, or temperature can have a magnified impact on the final product's purity and yield on a larger scale.
Q2: Which nitrating agent is best for scale-up: a mixed acid system (HNO₃/H₂SO₄) or an anhydrous system (e.g., HNO₃/Ac₂O)?
A2: The choice depends on the specific pyrazole substrate, desired regioselectivity, and safety considerations. There is no single "best" agent; each has trade-offs for scale-up.
| Nitrating System | Pros for Scale-Up | Cons for Scale-Up | Causality & Expert Insight |
| HNO₃/H₂SO₄ | - Inexpensive and readily available raw materials.- Well-understood, powerful nitrating medium.- Can often be run as a "one-pot" process for certain substrates[1]. | - Highly corrosive.- Generates large volumes of acidic waste.- Risk of over-nitration or oxidation if not controlled precisely.- Can be difficult to control the exotherm. | The sulfuric acid acts as both a catalyst and a water scavenger, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This makes it very effective but also aggressive. The large exotherm is due to both the nitration itself and the heat of mixing the acids. |
| HNO₃/Ac₂O | - Milder, more controlled reaction conditions.- Often provides better regioselectivity.- Reduced acidic waste volume. | - Acetic anhydride is flammable and moisture-sensitive.- In-situ formation of acetyl nitrate can be hazardous if not performed correctly.- Can be more expensive. | This system generates acetyl nitrate (CH₃COONO₂) as the active nitrating species. It is less acidic and often allows for lower reaction temperatures, which is a significant advantage for thermal management during scale-up. An improved, safer synthesis of N-nitropyrazole uses the addition of a pyrazole/acetic acid solution to a nitric acid/acetic anhydride mixture[3]. |
Q3: My process involves an N-nitropyrazole rearrangement to a C-nitropyrazole. What are the key scale-up parameters?
A3: The rearrangement of N-nitropyrazole to 3-nitropyrazole or 4-nitropyrazole is a critical step that is highly sensitive to reaction conditions. The primary challenge is driving the reaction to completion while minimizing decomposition and by-product formation.
-
Solvent Choice: High-boiling, thermally stable solvents like benzonitrile or anisole are often used[1]. The choice of solvent can impact reaction time and product quality. For instance, benzonitrile is often preferred over anisole, which can require excessively long reaction times, or n-octanol, which may lead to a lower quality product[1].
-
Temperature Control: This is the most critical parameter. The rearrangement is thermally induced, but excessive temperatures can lead to rapid decomposition, which is a major safety risk. A thorough thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) on the N-nitropyrazole intermediate is mandatory before scale-up to determine the onset of decomposition.
-
Reaction Monitoring: At scale, it is essential to monitor the disappearance of the N-nitropyrazole intermediate. In-process controls (IPCs) using techniques like HPLC can determine the reaction endpoint, preventing unnecessary heating that could lead to decomposition.
Section 2: Troubleshooting Guides
Guide 1: Low Yields & Incomplete Reactions
This guide addresses scenarios where the product yield is significantly lower than expected during scale-up.
Q: My nitration reaction stalls and does not go to completion, even after extending the reaction time. What is the cause?
A: This common issue on scale-up often points to problems with mass transfer or insufficient nitrating agent activity.
Troubleshooting Workflow:
-
Verify the Potency of the Nitrating Agent:
-
Question: Is your nitric acid concentration as specified? Fuming nitric acid can absorb atmospheric moisture, reducing its strength. On scale, this effect is more pronounced due to larger surface areas and longer handling times.
-
Action: Titrate your nitric acid before use. For mixed acid systems, ensure the ratio of H₂SO₄ to HNO₃ is correct, as this ratio governs the concentration of the active nitronium ion (NO₂⁺).
-
-
Investigate Mixing Efficiency:
-
Question: Is your reactor's agitation sufficient to maintain a homogeneous mixture? In large vessels, poor mixing can create zones where the pyrazole substrate is not in contact with the nitrating agent. This is especially true if the substrate has low solubility in the reaction medium.
-
Action: Increase the agitation speed (RPM) and observe if the reaction proceeds. Consider using a reactor with baffles or a different impeller design (e.g., a pitched-blade turbine for better axial flow).
-
-
Re-evaluate Addition Temperature & Rate:
-
Question: Are you adding the substrate or nitrating agent too slowly at a low temperature? While crucial for safety, excessively slow addition can dilute the reactants and slow the reaction rate to a near standstill, especially if the reaction has a significant activation energy.
-
Action: Review your thermal safety data. It may be possible to slightly increase the batch temperature or the addition rate without compromising safety. A controlled, steady addition is often better than an overly cautious, prolonged one.
-
Workflow Diagram: Troubleshooting Incomplete Nitration
Caption: A decision workflow for diagnosing the root cause of stalled nitration reactions during scale-up.
Guide 2: Impurity Profile & Purification Issues
This guide focuses on identifying and mitigating the formation of unwanted by-products.
Q: During scale-up, I'm observing a new, significant impurity that wasn't present in my lab-scale runs. How do I identify and eliminate it?
A: The appearance of new impurities at scale is almost always related to deviations in temperature, mixing, or stoichiometry.
Step-by-Step Protocol for Impurity Investigation:
-
Characterize the Impurity:
-
Isolate a small amount of the impurity using preparative HPLC or column chromatography.
-
Characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Common Impurities:
-
Over-nitrated species (e.g., dinitropyrazoles): Often caused by "hot spots" from poor mixing or excessive nitrating agent. The synthesis of 3,4-dinitropyrazole (DNP) from pyrazole, for example, proceeds through N-nitration, rearrangement, and then C-nitration; controlling this sequence is key to avoiding mixtures[3].
-
Oxidation by-products: Can occur if reaction temperatures are too high or if a very strong nitrating medium is used.
-
Isomers: Incomplete rearrangement or side-reactions can lead to isomeric products (e.g., a mix of 3- and 4-nitropyrazole). The rearrangement of N-nitropyrazole can yield 4-NP in sulfuric acid, while thermal rearrangement in organic solvents typically yields 3-NP[1].
-
Cleavage Products: For substituted pyrazoles, aggressive nitrating conditions can cleave off functional groups. For example, attempts to nitrate 1-hydroxymethyl-4-nitropyrazole can result in the complete cleavage of the nitratomethyl group, leaving only 4-nitropyrazole[4][5].
-
-
-
Hypothesize the Formation Mechanism:
-
Based on the impurity's structure, determine its likely cause. A dinitro- species points to excessive nitration. An isomer suggests a problem with regioselectivity control.
-
-
Implement Corrective Actions:
-
For Over-nitration:
-
Improve agitation to eliminate hot spots.
-
Use a slight excess of the pyrazole substrate (run substoichiometrically with the nitrating agent).
-
Lower the reaction temperature.
-
-
For Isomer Formation:
-
Re-optimize the reaction solvent and temperature. Regioselectivity is often highly dependent on these parameters.
-
Consider a different nitrating agent that offers better selectivity (e.g., moving from HNO₃/H₂SO₄ to a milder system).
-
-
For Cleavage Products:
-
Employ milder nitrating conditions (lower temperature, less aggressive agent).
-
Consider a different synthetic strategy where the sensitive functional group is installed after the nitration step.
-
-
Guide 3: Safety & Exotherm Control
This is the most critical section for scale-up. The energetic nature of nitropyrazoles demands a rigorous approach to safety[2].
Q: How do I design a safe protocol for a multi-kilogram scale nitration of pyrazole?
A: A safe scale-up protocol is built on a foundation of thorough characterization and engineering controls. Never proceed to scale without this data.
Mandatory Safety Workflow:
-
Thermal Hazard Assessment (Pre-Scale-up):
-
Objective: Understand the thermal behavior of your reactants, intermediates, and final product.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your starting material, N-nitropyrazole intermediate (if applicable), and final nitropyrazole product. This will determine the onset temperature of decomposition (Td) and the energy released. Many nitropyrazole compounds have high thermal stability, but this must be confirmed for your specific molecule[2][3].
-
Adiabatic Calorimetry (e.g., ARC, VSP2): This "worst-case scenario" experiment measures the Time to Maximum Rate (TMR) under adiabatic conditions, which simulates a total cooling failure in a reactor. This data is essential for defining critical safety limits.
-
-
-
Process Design for Heat Management:
-
Controlled Addition: The nitrating agent or substrate must be added slowly and sub-surface to ensure immediate mixing and heat dissipation. The addition rate should be directly linked to the reactor's cooling capacity.
-
Reactor Selection: Use a jacketed reactor with a high surface-area-to-volume ratio and an efficient heat transfer fluid. Glass-lined reactors are common due to corrosion resistance.
-
Emergency Planning:
-
Quenching Protocol: Have a validated quenching procedure ready. This typically involves dumping the reaction mixture into a large volume of cold water or a suitable quenching agent. The quench vessel must be sized appropriately.
-
Redundant Cooling: Ensure backup cooling systems are in place.
-
-
Safety Decision Tree: Managing a Temperature Excursion
Caption: A critical decision-making flowchart for operators in the event of a thermal excursion during nitration.
References
-
Liu, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6665. Available at: [Link]
-
Wang, Y.-L., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Chinnam, A. K., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy–Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2096-2103. Available at: [Link]
-
Röhr, E., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6554. Available at: [Link]
-
Röhr, E., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Safe Laboratory Management of Nitrated Energetic Compounds
This guide is intended for researchers, scientists, and professionals in drug development who work with nitrated energetic compounds. It provides in-depth technical information and practical troubleshooting advice to ensure the safe and effective handling of these materials in a laboratory setting. The information presented here is a synthesis of established safety protocols and field-proven insights, grounded in authoritative references.
Section 1: Foundational Safety Principles and Practices
Working with nitrated energetic compounds demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. These materials are sensitive to heat, shock, and friction, and their reactions can be highly exothermic.[1] Therefore, a proactive approach to safety is paramount.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure and injury.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory when handling these compounds.[1]
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. For tasks with a higher risk of splashes, consider double-gloving or using thicker, utility-grade gloves over standard laboratory gloves.[1]
-
Lab Coat: A flame-resistant lab coat that is easily removable is essential.[2]
-
Clothing: Long pants and closed-toe shoes are required to protect the skin from potential spills.[1]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental initiation.
-
Quantities: Always work with the smallest possible quantities of energetic materials.[3] Many institutions, such as Case Western Reserve University, have established upper limits (e.g., 100mg) for handling these compounds without special approval and engineering controls.[4]
-
Work Area: Conduct all work in a designated area, such as a chemical fume hood with a blast shield.[2] Keep the work area clean and free of clutter.
-
Avoid Contamination: Do not allow nitrated compounds to come into contact with incompatible materials, which include strong acids, bases, reducing agents, and metals that can form sensitive salts (e.g., lead, iron).[5]
-
Storage: Store energetic compounds in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6] Containers should be tightly sealed and clearly labeled.[6] Some compounds may need to be stored wetted to reduce their sensitivity.[6]
Waste Disposal
The disposal of nitrated energetic compounds and related waste requires special procedures.
-
Segregation: Never mix nitric acid waste with organic solvents or other reactive chemicals, as this can lead to violent reactions and explosions.[7][8]
-
Neutralization: Residual nitric acid can be neutralized by careful dilution followed by the slow addition of a base like sodium bicarbonate until bubbling ceases.[9][10]
-
Hazardous Waste: All nitrated compounds and contaminated materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.[2] Under no circumstances should these materials be poured down the drain.[4]
Section 2: Synthesis and Purification - A Troubleshooting Guide
Nitration reactions are inherently hazardous due to their exothermic nature.[11] This section addresses common issues encountered during the synthesis and purification of nitrated energetic compounds in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A runaway reaction is a critical emergency. Immediate and calm action is required.
-
Signs of a Runaway Reaction: A sudden and sharp increase in temperature that does not respond to cooling, a change in color (often to brown or black), and the evolution of brown nitrogen dioxide gas.[12][13]
-
Immediate Actions:
-
Immediately stop the addition of any reagents.[12]
-
Increase the efficiency of the cooling system if it is safe to do so (e.g., add more ice or use a colder bath).[12]
-
If the temperature continues to rise, prepare to quench the reaction by pouring it onto a large volume of crushed ice.[12] Caution: This should be a last resort as the dilution of concentrated sulfuric acid is also highly exothermic. This step should only be performed if you are confident you can do so safely and behind a blast shield.
-
Alert your supervisor and follow your institution's emergency procedures.
-
Q2: My nitration reaction resulted in a very low yield. What are the likely causes and how can I improve it?
Low yields can be frustrating, but they are often preventable.
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The reaction time may have been too short or the temperature too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14] If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[12] |
| Sub-optimal Nitrating Agent | For deactivated aromatic rings, a standard nitric/sulfuric acid mixture may not be sufficient. Harsher conditions, such as the use of fuming nitric acid or oleum, may be necessary.[15] |
| Poor Phase Mixing | If the substrate is not soluble in the acid mixture, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.[12] |
| Product Loss During Work-up | Significant product can be lost during quenching, filtration, and washing steps. Ensure the product has fully precipitated before filtration and use minimal amounts of cold solvent for washing.[14] |
| Side Reactions | Over-nitration or oxidation of the starting material can occur, especially with activated aromatic rings or at elevated temperatures.[15][16] Careful temperature control and stoichiometric addition of the nitrating agent are key. |
Q3: I am trying to perform a di- or tri-nitration, but I am only getting the mono-nitrated product. Why is this happening?
Introducing multiple nitro groups onto an aromatic ring becomes progressively more difficult because the first nitro group deactivates the ring towards further electrophilic substitution.[15] To achieve higher degrees of nitration, more forcing conditions are typically required. This often involves isolating the mono-nitrated product first and then subjecting it to a second nitration step with a stronger nitrating agent, such as a mixture of fuming nitric acid and oleum.[15]
Q4: My product is not precipitating after quenching the reaction in ice water. What should I do?
If your product is soluble in the acidic aqueous solution or is an oil at that temperature, it may not precipitate. In this case, you will need to perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate.[17] The organic layer can then be washed with a dilute sodium bicarbonate solution to remove residual acid, followed by a brine wash, drying over an anhydrous salt like sodium sulfate, and removal of the solvent under reduced pressure.[17]
Q5: During recrystallization, my product is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the dissolved compound separates as a liquid phase instead of a solid crystalline phase.[18] This is often due to high supersaturation or kinetic hindrance to crystallization.[18] Oiled-out products are often impure.[18]
-
Troubleshooting "Oiling Out":
-
Reduce Supersaturation: Use more solvent or cool the solution more slowly.[19]
-
Seeding: Add a small crystal of the pure product to the supersaturated solution to encourage crystallization.[20]
-
Solvent Choice: Experiment with different recrystallization solvents. The ideal solvent will dissolve the compound when hot but not when cold.[19]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.
-
Section 3: Key Experimental Protocols
The following are generalized, step-by-step protocols for common procedures. Always consult the specific literature for your compound of interest and perform a thorough risk assessment before beginning any experiment.
Protocol for a General Aromatic Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the aromatic substrate in a suitable solvent (if necessary) in an ice bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of the aromatic substrate, ensuring the internal temperature does not exceed the desired range.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required time, monitoring its progress by TLC.[14]
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[12]
-
Isolation: Collect the precipitated product by vacuum filtration, washing with cold water. If no precipitate forms, perform a liquid-liquid extraction.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Protocol for Monitoring a Nitration Reaction by TLC
-
Sample Preparation: Carefully take a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of an organic solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the starting material, the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light or by using a staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[21]
Section 4: Characterization of Nitrated Compounds
Proper characterization is essential to confirm the identity and purity of your synthesized energetic material.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, decomposition temperature, and thermal stability of energetic compounds. This information is vital for assessing the safety of the material.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Section 5: Emergency Procedures
In the event of an emergency, a swift and appropriate response is critical.
Chemical Spills
-
Minor Spill: If you are trained and it is safe to do so, clean up small spills using a spill kit with appropriate absorbent material.[12]
-
Major Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team.
Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
In all cases of exposure, seek medical attention and report the incident to your supervisor.
Visualizations
Workflow for a General Aromatic Nitration
Caption: A generalized workflow for the synthesis of a nitrated aromatic compound.
Decision Tree for a Runaway Nitration Reaction
Caption: A decision tree for responding to a potential runaway nitration reaction.
References
-
Reddit. (2023). Di-nitration troubleshooting. r/Chempros. [Link]
- Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-285.
-
Lab Alley. (n.d.). How to dispose of nitric acid. [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2,4,6-Trinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (Vol. 65).
-
Reddit. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
- Glasnov, T., & Kappe, C. O. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2235–2244.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Scribd. (n.d.). Purification of Organic Compounds by Recrystallization. [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]
-
PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]
-
University of Nevada, Reno. (n.d.). Explosive Chemicals SOP. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 2,4,6-Trinitrotoluene (TNT). [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2014). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Chemie Ingenieur Technik, 86(9), 1375-1375.
- Darrow, F. L. (2012). Nitration of Substituted Aromatic Rings and Rate Analysis.
-
NurdRage. (2009, December 5). How to Purify by Recrystallization [Video]. YouTube. [Link]
- Wang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Reaction Chemistry & Engineering.
-
Chegg. (2021). Nitration of Aromatic Esters Thin-layer. [Link]
-
AL Research Support. (2023). Safe Disposal of Waste Containing Nitric Acid. [Link]
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Gexcon. (n.d.). Runaway Reaction. [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Cross-Reactivity Profiling of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the selectivity of a novel small molecule inhibitor is a cornerstone of preclinical assessment. A compound's interaction with the human kinome—the full complement of protein kinases—can reveal both its therapeutic potential and its off-target liabilities. This guide provides an in-depth, technical framework for evaluating the cross-reactivity profile of a novel compound, 5-(4-nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde (hereafter referred to as Compound X ), against a panel of protein kinases.
The unique structure of Compound X, incorporating a nitropyrazole and a furan-2-carbaldehyde moiety, suggests potential interactions with the ATP-binding pocket of various kinases. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including kinase inhibition. To contextualize the potential selectivity of Compound X, we will compare its hypothetical profiling data against three well-characterized kinase inhibitors:
-
Staurosporine : A potent but highly promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.[1][2]
-
Dasatinib : A multi-targeted inhibitor used in cancer therapy, known to inhibit BCR-ABL and the SRC family of kinases, among others.[3][4]
-
Gefitinib : A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a more targeted therapeutic agent.[5][6]
This guide will delve into the causality behind the experimental design, provide a detailed protocol for a robust biochemical assay, and present a framework for data analysis and interpretation, empowering researchers to conduct and understand comprehensive kinase profiling studies.
The Rationale Behind Kinase Selectivity Profiling
The primary objective of kinase profiling is to determine the specificity of a compound for its intended target(s) relative to its activity against other kinases.[7] Broad screening against a diverse panel of kinases is crucial for identifying potent and selective inhibitors while minimizing the risk of adverse side effects stemming from off-target activity.[7] The choice of assay and the experimental conditions, particularly the ATP concentration, are critical for generating meaningful and reproducible data.
Biochemical assays are favored for initial profiling as they provide a direct measure of a compound's ability to inhibit a specific kinase in a controlled in vitro environment.[8] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard due to their sensitivity and reliability.[9]
Experimental Protocol: Radiometric Kinase Assay
This protocol outlines a standardized, step-by-step procedure for assessing the inhibitory activity of test compounds against a panel of protein kinases.[10]
I. Reagent Preparation
-
Kinase Buffer: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). The exact composition may need to be optimized for specific kinases.
-
ATP Solution: Prepare a stock solution of non-radiolabeled ATP in the kinase buffer. For the assay, a working solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP is prepared to achieve the desired specific activity. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Kₘ) for each respective kinase to provide a physiologically relevant measure of potency.[9]
-
Kinase and Substrate Solutions: Dilute each kinase and its corresponding substrate to their final working concentrations in the kinase buffer. The optimal concentrations should be predetermined to ensure linear reaction kinetics.
-
Compound Dilution Series: Prepare a serial dilution of the test compounds (Compound X, Staurosporine, Dasatinib, Gefitinib) in 100% DMSO. A typical starting stock concentration is 10 mM. For a 10-point IC₅₀ determination, a 3-fold serial dilution is common. For single-point screening, a final assay concentration of 1 µM is often used.
-
Stop Solution: Prepare a solution to terminate the kinase reaction, such as 0.75% phosphoric acid or a solution containing a high concentration of EDTA.
II. Assay Procedure
The following procedure is designed for a 96-well plate format.
-
Compound Addition: Add 1 µL of the diluted compounds to the appropriate wells of the assay plate. For control wells, add 1 µL of DMSO (for 100% activity) and a known inhibitor for the specific kinase (for 0% activity).
-
Kinase and Substrate Addition: Add 24 µL of the kinase/substrate mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to interact with the kinases.[10]
-
Initiation of Reaction: Add 25 µL of the [γ-³³P]-ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Termination of Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.
-
Substrate Capture: Transfer the reaction mixture to a filter-mat or phosphocellulose paper that binds the phosphorylated substrate.
-
Washing: Wash the filter-mat multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the filter-mat and measure the incorporated radioactivity using a scintillation counter.
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The Enduring Efficacy of Nitrofuran Derivatives in an Era of Mounting Antibiotic Resistance
A Comparative Guide for Researchers and Drug Development Professionals
In the face of escalating antibiotic resistance, the re-evaluation of established antimicrobial agents is not just a matter of scientific curiosity, but a critical necessity. Among these, the nitrofuran class of synthetic antibiotics, first introduced in the 1940s and 1950s, is experiencing a revival.[1] This guide provides an in-depth comparison of the efficacy of key nitrofuran derivatives against a spectrum of bacterial strains, supported by experimental data and methodological insights. As senior application scientists, our goal is to equip researchers and drug development professionals with the nuanced understanding required to leverage these potent compounds in the ongoing battle against microbial pathogens.
The Multifaceted Mechanism of Action: More Than a Simple Prodrug
Nitrofuran derivatives are prodrugs, meaning they require intracellular activation to exert their antibacterial effects.[1] This activation is a key differentiator and a cornerstone of their sustained efficacy. The process is initiated by bacterial nitroreductases, which reduce the nitro group of the furan ring.[1][2] This reduction creates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2]
These intermediates are the true warheads of nitrofuran action, indiscriminately targeting multiple vital cellular components. The precise mechanism is complex and not fully elucidated, but it is known to involve:
-
DNA and RNA Damage: The reactive intermediates can cause lesions and strand breaks in bacterial DNA and RNA, disrupting replication and transcription.[1][2][3]
-
Protein Synthesis Inhibition: These intermediates can react with ribosomal proteins and rRNA, inhibiting protein synthesis.[4][5]
-
Metabolic Disruption: Nitrofuran derivatives can interfere with crucial metabolic pathways, including carbohydrate metabolism.[6][7]
This multi-targeted approach is a significant advantage, as it is more difficult for bacteria to develop resistance through a single mutation. The presence of a nitro group at the 5-position of the furan ring is essential for this antibacterial activity.[8]
Caption: Mechanism of action of nitrofuran derivatives within a bacterial cell.
Comparative In Vitro Efficacy: A Quantitative Look at Bacterial Susceptibility
The broad-spectrum activity of nitrofuran derivatives is a key attribute.[9][10][11] To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of prominent nitrofuran derivatives against a range of clinically significant Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher efficacy.
| Nitrofuran Derivative | Bacterial Species | MIC Range (mg/L) | Key Insights |
| Nitrofurantoin | Escherichia coli | 16 - 64[6] | Highly effective against a primary cause of urinary tract infections (UTIs).[12][13] |
| Staphylococcus aureus (including MRSA) | 8 - 64[6] | Demonstrates efficacy against both methicillin-susceptible and resistant strains. | |
| Enterococcus spp. | 8 - 64[6] | An important therapeutic option for enterococcal UTIs. | |
| Pseudomonas aeruginosa | Limited activity[1] | Generally not effective against this opportunistic pathogen.[14] | |
| Furazidin | Escherichia coli | 4 - 64[6] | Exhibits lower MICs than nitrofurantoin against some Enterobacteriaceae. |
| Staphylococcus aureus (including MRSA) | 2 - 4[6] | Shows potent activity against Gram-positive cocci. | |
| Nitrofurazone | Gram-positive bacteria | Broad-spectrum[10][11] | Primarily used topically for skin and wound infections.[3][14] |
| Gram-negative bacteria | Broad-spectrum[10][11] | Effective against a range of Gram-negative organisms, with the exception of Pseudomonas aeruginosa.[14] | |
| Furazolidone | Escherichia coli | Broad-spectrum[15] | Used for bacterial diarrhea and has activity against Helicobacter pylori.[1] |
| Staphylococcus aureus | Broad-spectrum[15] | Effective against various Gram-positive bacteria. | |
| Salmonella spp. | Broad-spectrum[15] | Demonstrates activity against common enteric pathogens. |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a synthesis from multiple in vitro studies.
Understanding Resistance: A Tale of Two Nitroreductases
While resistance to nitrofurans remains relatively low, it is crucial to understand the underlying mechanisms.[5][16] The primary mechanism of resistance involves mutations in the genes encoding the nitroreductases, specifically nfsA and nfsB in E. coli.[5][17][18] These mutations lead to a loss of function in the enzymes, preventing the activation of the nitrofuran prodrug.[18]
Other, less common resistance mechanisms include:
-
Efflux pumps: Overexpression of efflux pumps, such as the oqxAB system, can contribute to increased resistance by actively pumping the drug out of the bacterial cell.[17]
-
Riboflavin biosynthesis inhibition: Mutations in the ribE gene, which is involved in the synthesis of a cofactor for nitroreductases, can also lead to resistance.[5]
-
Enzymatic degradation: A worrisome, though currently preliminary, finding is the potential for certain extended-spectrum β-lactamases (ESBLs), like CTX-M-14, to evolve the ability to hydrolyze nitrofurantoin.[1]
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The determination of antibacterial efficacy relies on standardized and well-controlled experimental protocols. The following outlines the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the nitrofuran derivative in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a series of twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. This creates a range of concentrations to be tested.
-
Inoculum Preparation: Culture the bacterial strain to be tested on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This is determined by visual inspection of the microtiter plate after incubation.
Caption: Workflow for the broth microdilution method to determine MIC.
Clinical Context and Future Directions
Nitrofurantoin remains a first-line therapy for uncomplicated urinary tract infections (UTIs) due to its high efficacy against common uropathogens and low rates of resistance.[16][19] Clinical trials have demonstrated clinical cure rates of 79% to 92% for nitrofurantoin in the treatment of UTIs.[16] It is important to note that nitrofuran derivatives primarily achieve therapeutic concentrations in the urine, making them less suitable for systemic or complicated tissue infections.[20]
The continued exploration of nitrofuran derivatives is a promising avenue in the search for new antibacterial agents.[9] Chemical modifications to the nitrofuran scaffold may enhance their efficacy, broaden their spectrum of activity, or reduce potential toxicity.[21] Furthermore, the potential for synergistic combinations with other antimicrobials is an area of active research.[22]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable versatility stems from its synthetic tractability and its ability to serve as a bioisosteric replacement for other heterocyclic systems, often improving metabolic stability and pharmacokinetic profiles.[1][3] This guide focuses on the critical role of the pyrazole nucleus in the design of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[4][5]
Protein kinases, which regulate the majority of cellular signaling pathways, are prime therapeutic targets.[6][7] Abnormal kinase activity is a hallmark of numerous diseases.[8] Pyrazole-based compounds have proven exceptionally effective as kinase inhibitors, with eight such drugs approved by the US FDA, including Ruxolitinib for myelofibrosis and Crizotinib for certain lung cancers.[4][9][10] The success of these agents lies in the pyrazole core's ability to establish key interactions within the ATP-binding site of kinases, providing a stable anchor from which various substituents can be explored to achieve high potency and selectivity.[5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole inhibitors, focusing on how different substituents at various positions on the pyrazole ring modulate inhibitory activity. We will use the well-studied Janus kinases (JAKs) as a primary case study, supported by robust experimental data and validated protocols to empower your own drug discovery efforts.
The Pyrazole Core: Numbering and Key Interaction Points
Understanding the SAR of pyrazole inhibitors begins with the fundamental structure and numbering of the pyrazole ring itself. The strategic placement of substituents at the N1, C3, C4, and C5 positions dictates the molecule's interaction with the target kinase, influencing affinity, selectivity, and ultimately, biological effect.
Figure 1. Numbering and typical roles of substituents on the pyrazole scaffold.
In many kinase inhibitors, the pyrazole scaffold acts as a "hinge-binder." One of the ring nitrogens and an adjacent exocyclic amine (often at the C3 or C4 position) form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. From this anchor point, the substituents at the R1, R4, and R5 positions explore different pockets within the ATP-binding site to confer potency and selectivity.
Comparative SAR Analysis: A Case Study on JAK Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are crucial for cytokine signaling.[9][11] Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune disorders, making them a highly pursued drug target.[12][13] We will now analyze experimental data from a series of 4-amino-(1H)-pyrazole derivatives to illustrate key SAR principles.[9][12]
Impact of Substituents at the C3 Position
The C3 position is often a critical vector for interacting with the kinase hinge region or extending towards the solvent-exposed region. In a series of 4-amino-(1H)-pyrazole derivatives, modifications at this position significantly impacted potency against JAKs.[9][12]
| Compound | R3 Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3a | Phenyl | 10.1 | 6.7 | 11.2 |
| 3d | 4-Fluorophenyl | 5.2 | 3.1 | 4.8 |
| 3f | 4-Chlorophenyl | 3.4 | 2.2 | 3.5 |
| 11b | 4-(Methylsulfonyl)phenyl | 20.1 | 10.5 | 15.3 |
Data synthesized from Zhang D, et al. (2018). ACS Med. Chem. Lett.[9][12]
Analysis and Causality:
-
Halogen Substitution: The introduction of small, electron-withdrawing groups like fluorine (3d ) and chlorine (3f ) at the para-position of the C3-phenyl ring led to a significant increase in potency across all JAK isoforms compared to the unsubstituted phenyl ring (3a ).[12] This suggests that the electronic properties and/or a favorable interaction within a specific sub-pocket enhance binding affinity. The chloro-substituted compound 3f was the most potent in this series, with single-digit nanomolar activity against JAK1, JAK2, and JAK3.[12]
-
Bulky/Polar Substitution: Conversely, introducing a larger, more polar methylsulfonyl group (11b ) resulted in a noticeable decrease in potency compared to the halogenated analogs. This indicates a potential steric clash or an unfavorable interaction within the binding site, highlighting a defined size and polarity limit for this pocket.
Impact of Substituents at the N1 Position
The N1 position of the pyrazole ring often points towards the solvent-exposed region of the ATP binding site. While sometimes less critical for direct binding interactions, substituents here can significantly influence physicochemical properties like solubility and cell permeability. However, in some inhibitor classes, this position is crucial.
For a series of 2-aminopyridine derivatives with a pyrazole moiety, the substitution at the N1 position of the pyrazole was found to be critical for potent JAK2 inhibition.[13]
-
A compound with a methyl group at the N1 position of the pyrazole (16a ) showed the highest potency, with a JAK2 IC₅₀ of 0.024 µM.[13]
-
Replacing the pyrazole ring with an imidazole ring resulted in a 77-fold loss of potency, demonstrating the importance of the pyrazole scaffold itself for optimal activity.[13]
-
In another study on p38 MAP kinase inhibitors, an aromatic ring (p-tolyl) attached to the N-position of the pyrazole was shown to provide important π-CH₂ interactions with the kinase.[14]
This demonstrates that even positions distal from the primary hinge-binding interactions can have profound effects on overall inhibitory activity, either through direct interaction or by correctly orienting other key pharmacophores.
Figure 2. Logical relationship of substituent effects on pyrazole inhibitor activity.
Experimental Protocol: A Self-Validating System for Potency Determination
To ensure the trustworthiness of SAR data, a robust and reproducible experimental protocol is essential. The LanthaScreen® Eu Kinase Binding Assay is a widely used, high-throughput method for quantifying inhibitor affinity.[15][16] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a test compound.[15][16]
Principle of the LanthaScreen® Eu Kinase Binding Assay
The assay relies on a FRET pair: a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket.[15] When both are bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor® acceptor, producing a high TR-FRET signal. An inhibitor competes with the tracer for the ATP site, disrupting FRET and causing a decrease in the signal.[15]
Figure 3. Experimental workflow for the LanthaScreen® Eu Kinase Binding Assay.
Step-by-Step Methodology
This protocol is a generalized version and must be optimized for each specific kinase-tracer pair.[17][18]
-
Reagent Preparation:
-
Causality: Prepare concentrated stocks (e.g., 2X, 4X) to minimize solvent effects in the final reaction volume.[16] All dilutions should be made in the appropriate kinase buffer.
-
Test Compound: Perform a serial dilution of the pyrazole inhibitors in 100% DMSO. A typical starting concentration is 1 mM.[16] Then, create a 4X working solution in kinase buffer.
-
Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase and the corresponding Eu-labeled anti-tag antibody. The final concentrations must be optimized, but typical values are in the low nanomolar range.[18]
-
Tracer Solution: Prepare a 4X solution of the ATP-competitive Alexa Fluor® 647-labeled tracer. The concentration used should be close to the tracer's dissociation constant (Kd) for the kinase to ensure assay sensitivity.[18]
-
-
Assay Assembly (in a low-volume 384-well plate):
-
Add 4 µL of the 4X test compound solution to the appropriate wells.[16] Include "no inhibitor" (DMSO only) controls for maximum signal and a known potent inhibitor as a positive control for minimum signal.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[16]
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[16] The final volume will be 16 µL.
-
-
Incubation and Data Acquisition:
-
Causality: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[16] This step is critical for accurate affinity measurements. For slow-binding inhibitors, this time may need to be extended.[15]
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for the positive control).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.
-
Conclusion and Future Perspectives
The structure-activity relationship of pyrazole-based inhibitors is a testament to the power of rational drug design. As demonstrated with JAK inhibitors, small, targeted modifications to the pyrazole scaffold can lead to orders-of-magnitude changes in potency. The key takeaways for researchers are:
-
The pyrazole core is an exceptional hinge-binding scaffold.
-
Substituents at the C3 and C5 positions are primary drivers of potency and selectivity, often by interacting with specific hydrophobic and polar sub-pockets.
-
The N1 position can be used to modulate pharmacokinetic properties or establish additional, potency-enhancing interactions.
-
Quantitative structure-activity relationship (QSAR) studies can further refine inhibitor design by correlating molecular descriptors with biological activity.[19][20]
The future of pyrazole inhibitor design will likely focus on developing compounds with exquisite selectivity, not only among kinase family members but also for specific mutant forms of a kinase that drive drug resistance.[21] As our understanding of the kinome deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a cornerstone of targeted therapies for years to come.[22]
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A Senior Application Scientist's Guide to Confirming Ligand Binding Modes: A Comparative Analysis Centered on 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This knowledge underpins structure-based drug design, enabling the optimization of lead compounds into potent and selective therapeutics.[1] This guide provides a comprehensive comparison of key methodologies for determining ligand binding modes, centered around a case study of the hypothetical, yet synthetically plausible, molecule: 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carbaldehyde. While specific experimental data for this exact compound is not publicly available, its furan-2-carbaldehyde scaffold is a common motif in medicinal chemistry, making it an excellent candidate for illustrating the experimental design process.[2][3]
This document will delve into the gold-standard technique of X-ray crystallography, providing a detailed protocol and explaining the rationale behind each experimental choice. Furthermore, it will objectively compare this method with powerful alternatives, including Nuclear Magnetic Resonance (NMR) spectroscopy, computational docking, and Surface Plasmon Resonance (SPR), offering researchers, scientists, and drug development professionals a clear perspective on which technique, or combination of techniques, is best suited for their specific research question.
The Gold Standard: Unveiling Atomic Detail with X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution snapshot of a protein-ligand complex, revealing the precise three-dimensional arrangement of atoms and the intricate network of interactions that govern binding.[1][4] The ability to visualize these interactions directly is a cornerstone of structure-based drug design.
Experimental Protocol: From Gene to Structure
The journey from a purified protein and a small molecule to a high-resolution crystal structure is a multi-step process, each stage requiring careful optimization and quality control.
1. Protein Expression and Purification: The prerequisite for any structural study is a highly pure and stable protein sample. This typically involves recombinant expression in a suitable host system (e.g., E. coli, insect, or mammalian cells) followed by multiple rounds of chromatography to achieve homogeneity greater than 95%.
2. Co-crystallization Screening: The most challenging step is often obtaining well-ordered crystals of the protein-ligand complex.[5] This is an empirical process involving the screening of hundreds of conditions, varying parameters such as precipitant type and concentration, pH, temperature, and protein-to-ligand molar ratio.
Step-by-Step Crystallization Workflow:
-
Initial Screening: Utilize commercially available sparse-matrix screens to rapidly test a wide range of crystallization space. The sitting-drop vapor diffusion method is commonly employed, where a small drop containing the protein, ligand, and crystallization solution is equilibrated against a larger reservoir of the same solution.
-
Optimization: Once initial "hits" (microcrystals or crystalline precipitate) are identified, a finer grid screen is designed around these conditions to optimize crystal size and quality. This involves systematically varying the concentrations of the precipitant, buffer, and any additives.
-
Crystal Harvesting and Cryo-protection: Suitable crystals are carefully harvested and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.[6] A cryoprotectant (e.g., glycerol, ethylene glycol) is typically added to the harvesting buffer to prevent the formation of damaging ice crystals.
3. X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source for optimal data quality.[6] As the crystal is rotated in the beam, a series of diffraction images are collected on a detector.
4. Structure Determination and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Phasing: The "phase problem" is solved to reconstruct the electron density map. For a new protein-ligand complex where the protein structure is already known, molecular replacement is the most common method.
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to improve the fit to the experimental data. This iterative process is guided by stereochemical restraints and quality metrics such as R-factor and R-free.[7]
Causality in Experimental Choices
The choice of crystallization method (e.g., sitting-drop vs. hanging-drop vapor diffusion), the specific cryoprotectant, and the data collection strategy are all dictated by the unique properties of the protein-ligand complex. For instance, a highly soluble protein may require a higher concentration of precipitant to induce crystallization. The selection of a synchrotron source is often necessary for weakly diffracting crystals or for collecting data at very high resolution.[6]
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable insights into ligand binding, often with different strengths and experimental requirements.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[9][10][11] Unlike crystallography, NMR does not require crystallization and can provide dynamic information about the complex.[12]
Key NMR Experiments for Binding Mode Determination:
-
Chemical Shift Perturbation (CSP): Also known as HSQC titration, this experiment monitors changes in the chemical shifts of protein backbone amides upon ligand binding. Residues exhibiting significant shifts are likely at or near the binding site.[13]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein, providing a map of the ligand's binding epitope.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance restraints between ligand and protein protons, which can be used to generate a structural model of the complex.
Computational Docking
Molecular docking is an in-silico method that predicts the preferred orientation of a ligand when bound to a protein target.[14][15][16] While predictive and not a direct experimental measurement, it is a rapid and cost-effective way to generate hypotheses about the binding mode, which can then be tested experimentally.
Typical Docking Workflow:
-
Preparation of Protein and Ligand Structures: High-quality 3D structures of the protein (often from X-ray crystallography or homology modeling) and the ligand are prepared, including the addition of hydrogens and assignment of partial charges.
-
Definition of the Binding Site: The region of the protein where the ligand is expected to bind is defined.
-
Conformational Sampling and Scoring: The docking algorithm samples a large number of possible ligand conformations and orientations within the binding site and uses a scoring function to rank them.[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[17][18][19][20] While it does not directly provide structural information about the binding mode, it is an invaluable tool for quantifying binding affinity (KD) and kinetics (kon and koff).[21] This quantitative data is essential for validating the biological relevance of a determined binding mode.
SPR Experimental Setup:
-
Ligand Immobilization: One of the binding partners (typically the protein) is immobilized on a sensor chip.
-
Analyte Injection: The other binding partner (the ligand) is flowed over the sensor surface at various concentrations.
-
Detection of Binding: The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[20][21]
Quantitative Comparison of Methodologies
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Docking | Surface Plasmon Resonance (SPR) |
| Information Provided | High-resolution 3D structure | Binding site, dynamics, low-res structure | Predicted binding pose | Binding affinity (KD), kinetics (kon, koff) |
| Resolution | Atomic (<3 Å) | Residue-level | Model-dependent | None (measures bulk effect) |
| Protein Requirements | High purity, crystallizable | High purity, soluble, <40 kDa (typically) | 3D structure (experimental or model) | High purity, immobilizable |
| Ligand Requirements | Soluble | Soluble | 3D structure | Soluble |
| Throughput | Low to medium | Medium | High | High |
| Cost | High | High | Low | Medium |
| Key Advantage | Unambiguous atomic detail | Solution-state, provides dynamics | Rapid and inexpensive | Real-time kinetic data, label-free |
| Key Limitation | Crystallization bottleneck, static picture | Protein size limitations | Predictive, requires validation | No direct structural information |
Conclusion: An Integrated Approach to Binding Mode Confirmation
The determination of a ligand's binding mode is a critical step in drug discovery that is best addressed through an integrated approach. For our hypothetical molecule, this compound, the ideal strategy would begin with computational docking to generate an initial binding hypothesis. This would be followed by SPR to confirm and quantify the binding interaction. NMR spectroscopy could then be employed to map the binding site in solution. Finally, X-ray crystallography would provide the definitive, high-resolution structural data to confirm the binding mode and guide further structure-activity relationship (SAR) studies. By understanding the strengths and limitations of each technique, researchers can design a robust experimental plan to confidently elucidate the molecular basis of protein-ligand recognition.
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Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]
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Al-Omary, F. A. M., El-Emam, A. A., & El-Sayed, Y. S. (2015). 1-[(E)-[5-(4-Nitrophenyl)furan-2-yl]methylidene]-N,N-diphenylhydrazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793-o794. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
